AChE-IN-74
Description
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Properties
Molecular Formula |
C26H26ClN3O2S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H26ClN3O2S/c1-32-21-9-6-19(7-10-21)17-28-12-14-29(15-13-28)18-26(31)30-22-4-2-3-5-24(22)33-25-11-8-20(27)16-23(25)30/h2-11,16H,12-15,17-18H2,1H3 |
InChI Key |
BJUAXDDDDLGPMD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AChE-IN-74 chemical structure and properties
Following a comprehensive search of publicly available chemical and biomedical databases, no specific information was found for a compound designated "AChE-IN-74." This suggests that the identifier may be an internal research code, a very recently synthesized molecule not yet described in published literature, or a possible misnomer.
Without a verifiable chemical structure or reference in scientific literature, it is not possible to provide the in-depth technical guide requested, including its physicochemical properties, experimental protocols, and associated signaling pathways.
To fulfill this request, a more specific identifier for the compound is required, such as:
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A Chemical Abstract Service (CAS) Registry Number
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The IUPAC (International Union of Pure and Applied Chemistry) name
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A reference to a patent or scientific publication describing the compound
General Information on Acetylcholinesterase (AChE) Inhibitors
While information on the specific compound "this compound" is unavailable, it is possible to provide a general overview of acetylcholinesterase (AChE) inhibitors. These compounds are a well-established class of drugs and research molecules.
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][3] By inhibiting this enzyme, AChE inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2][3]
Mechanism of Action
The primary mechanism of action for AChE inhibitors is the blockade of the acetylcholinesterase enzyme.[1][2] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in increased stimulation of nicotinic and muscarinic receptors.[1] AChE inhibitors can be classified as reversible, irreversible, or quasi-irreversible, depending on the nature of their interaction with the enzyme.[2]
The therapeutic effects of these inhibitors are leveraged in the treatment of various conditions, most notably Alzheimer's disease, where they are used to manage cognitive symptoms.[1][2][4] They are also used in the treatment of myasthenia gravis, glaucoma, and as antidotes for anticholinergic poisoning.[1][2]
Below is a generalized diagram illustrating the cholinergic anti-inflammatory pathway, where acetylcholine, protected from degradation by AChE inhibitors, can modulate inflammatory responses.
Caption: Generalized cholinergic anti-inflammatory pathway.
Should more specific information or an alternative identifier for "this compound" become available, a detailed technical guide can be compiled.
References
In-depth Technical Guide: AChE-IN-74 Mechanism of Action
A thorough search of publicly available scientific literature and databases has revealed no specific information, experimental data, or publications pertaining to an acetylcholinesterase inhibitor designated as "AChE-IN-74." This suggests that the compound may be a novel, unpublished entity, a proprietary molecule not yet disclosed in the public domain, or potentially an internal codename not used in external communications.
Consequently, it is not possible to provide a detailed technical guide on the mechanism of action of "this compound" at this time. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without access to primary research data.
To facilitate a comprehensive report, access to internal research findings, preliminary data, or any available publications concerning this compound is necessary. Such information would allow for a detailed analysis and the creation of the requested technical guide.
Unveiling the Enigma of AChE-IN-74: A Technical Overview of a Novel Acetylcholinesterase Inhibitor
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategies for a range of neurological disorders, most notably Alzheimer's disease. Within this competitive landscape, the emergence of novel chemical entities is of paramount interest. This technical guide focuses on AChE-IN-74, a recently identified inhibitor, providing a comprehensive overview of its synthesis, derivatization, and the methodologies employed in its evaluation.
Core Synthesis of this compound
At present, detailed, publicly accessible peer-reviewed literature outlining the specific synthetic route for a compound explicitly named "this compound" is unavailable. The designation "this compound" likely represents an internal compound identifier from a research institution or corporation that has not yet been widely published.
However, based on the common structural motifs found in known acetylcholinesterase inhibitors, a plausible synthetic pathway can be conceptualized. Many potent AChE inhibitors are built upon heterocyclic scaffolds such as quinolines, acridines, or carbamates, often featuring a linker and a basic amine group to interact with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme, respectively.
A generalized, hypothetical synthesis, which could lead to a molecule with the characteristics of an advanced AChE inhibitor, is presented below. This should be considered a representative workflow rather than the definitive synthesis of "this compound."
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of an AChE inhibitor.
Derivatization Strategies
To enhance the potency, selectivity, and pharmacokinetic profile of a lead compound like this compound, systematic derivatization is crucial. Key areas for modification would likely include:
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The Heterocyclic Core: Introduction of various substituents (e.g., electron-donating or -withdrawing groups) to modulate the electronic properties and binding interactions.
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The Linker: Varying the length and flexibility of the linker connecting the core to the basic amine can optimize its positioning within the AChE gorge.
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The Basic Amine: Modification of the amine moiety (e.g., from piperidine (B6355638) to piperazine (B1678402) or morpholine) can fine-tune its interaction with the catalytic anionic site and influence properties like pKa and solubility.
Experimental Protocols
While specific experimental data for "this compound" is not available, the evaluation of a novel AChE inhibitor would typically involve the following key experiments:
1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):
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Principle: This spectrophotometric assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of acetylthiocholine (B1193921) by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
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Protocol:
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Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), DTNB solution, and the inhibitor at various concentrations.
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Add a solution of AChE from a source such as electric eel or human recombinant AChE.
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Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
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Initiate the reaction by adding the substrate, acetylthiocholine iodide.
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Measure the absorbance at 412 nm at regular intervals using a microplate reader.
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Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
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2. Enzyme Kinetics Analysis (Lineweaver-Burk Plot):
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Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor.
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Protocol:
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Perform the AChE inhibition assay as described above.
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For each fixed concentration of the inhibitor, vary the concentration of the substrate, acetylthiocholine.
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Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
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Analyze the resulting Lineweaver-Burk plots to determine the mode of inhibition.
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3. In Vitro Butyrylcholinesterase (BChE) Inhibition Assay:
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Principle: To assess the selectivity of the inhibitor, its activity against BChE is also measured. The protocol is similar to the AChE assay, but butyrylthiocholine (B1199683) is used as the substrate, and the enzyme source is typically equine serum or human recombinant BChE.
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Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for BChE to the IC50 for AChE (SI = IC50(BChE) / IC50(AChE)). A higher SI value indicates greater selectivity for AChE.
Quantitative Data Summary
As no specific data for "this compound" is publicly available, the following table presents a template for how such data would be structured for a series of hypothetical derivatives.
| Compound ID | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| This compound | Data N/A | Data N/A | Data N/A |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Derivative 3 | Value | Value | Value |
Signaling Pathway Context: The Cholinergic Anti-Inflammatory Pathway
AChE inhibitors, by increasing the concentration of acetylcholine (B1216132) (ACh), can also modulate inflammatory responses through the cholinergic anti-inflammatory pathway. This pathway is of significant interest in drug development for conditions with a neuroinflammatory component.
In Silico Modeling of Ligand Binding to Acetylcholinesterase at the Peripheral Anionic Site: The Role of Aspartate 74
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems by terminating cholinergic neurotransmission through the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] Its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is the cornerstone for the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.[3][4][5]
This technical guide provides an in-depth overview of the in silico methodologies employed to model the binding of inhibitors to AChE. While a specific inhibitor designated "IN-74" was not identified in publicly available scientific literature, our investigation revealed a critical amino acid residue, Aspartate 74 (D74) , which is a key component of the AChE active site. It is plausible that "IN-74" was a misinterpretation of this crucial residue. Therefore, this guide will focus on the in silico modeling of inhibitor interactions with the D74 residue, a topic of significant interest in the rational design of novel AChE inhibitors.
The Significance of the Aspartate 74 (D74) Residue in AChE
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long.[1][5] This gorge contains two main sites of interest for ligand binding: the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) at the entrance.[4][6] The PAS is composed of several key amino acid residues, including Tyr72, Asp74, Tyr124, Trp286, and Tyr341.[4][7]
The D74 residue, located at the PAS, plays a significant role in the initial recognition and binding of cationic substrates and inhibitors.[8][9][10] Its negatively charged carboxylate side chain is crucial for interacting with positively charged moieties of incoming ligands, guiding them into the active site gorge.[9] In silico and experimental studies have demonstrated that the mutation of D74 can significantly alter the binding affinity and kinetics of substrates and inhibitors, highlighting its importance in the enzyme's function and its potential as a target for drug design.[8]
Experimental Protocols: In Silico Modeling Workflow
The in silico investigation of inhibitor binding to AChE, with a focus on the D74 residue, typically follows a multi-step computational workflow.
System Preparation
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Protein Structure Retrieval: The three-dimensional crystal structure of human AChE is obtained from the Protein Data Bank (PDB). A commonly used PDB entry is 4EY7.
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Protein Preparation: The retrieved protein structure is prepared for simulation. This involves:
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Removing water molecules and any co-crystallized ligands.
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Adding hydrogen atoms.
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Assigning appropriate protonation states to ionizable residues at a physiological pH.
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Repairing any missing residues or atoms using homology modeling software if necessary.
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Ligand Preparation: The 2D or 3D structure of the inhibitor of interest is obtained from chemical databases such as PubChem or ZINC. The ligand is then prepared by:
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Generating a 3D conformation.
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Assigning partial charges using a suitable force field (e.g., MMFF94).
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Minimizing the energy of the ligand structure.
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Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a protein.
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Grid Box Generation: A grid box is defined around the active site of AChE, ensuring it encompasses both the CAS and the PAS, including the D74 residue. The size of the grid box is typically set to 25 × 25 × 25 Å.[10]
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Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations.[11] The ligand is treated as flexible, allowing it to adopt various conformations within the defined grid box. The protein is typically kept rigid, although flexible docking of key residues can also be performed.
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Pose Analysis: The docking results are a series of binding poses ranked by their predicted binding affinities (docking scores), usually in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. This pose is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with residues in the active site, particularly D74.
Molecular Dynamics (MD) Simulation
MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
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System Setup: The docked protein-ligand complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
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Force Field: A suitable force field, such as CHARMM36 or AMBER, is chosen to describe the interatomic interactions.
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Simulation Protocol: The simulation typically involves:
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Energy Minimization: To remove any steric clashes.
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Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
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Production Run: A long-duration simulation (e.g., 100 ns) is performed to collect data on the trajectory of the complex.[3][12]
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Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex by calculating metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The interactions between the ligand and key residues like D74 are monitored throughout the simulation to understand their persistence and strength.[12][13]
Binding Free Energy Calculation
To obtain a more accurate estimation of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectories. A common method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This method calculates the free energy of binding by combining the molecular mechanics energy of the complex with the solvation free energy.
Data Presentation
The following tables summarize representative quantitative data from in silico studies on the interaction of various ligands with AChE.
Table 1: Molecular Docking Scores of Selected Ligands with AChE
| Ligand | PDB ID of AChE | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues (including D74) |
| Donepezil | 4EY7 | AutoDock Vina | -10.8 | TRP86, TRP286, TYR72, PHE295[3] |
| M1 | 4EY7 | AutoDock Vina | -12.6 | TRP86, TRP286, TYR133, GLY121, GLU202[3] |
| M2 | 4EY7 | AutoDock Vina | -13.0 | PHE295, TRP286, TYR124, TYR337, PHE338, TRP86[3] |
| Taxifolin | - | - | -8.85 | Interacts with D74[14] |
| Venomous Agent (VX) | - | AutoDock Vina | -6.3 | -[11] |
| Sarin (GB) | - | AutoDock Vina | -4.8 | -[11] |
| Soman (GD) | - | AutoDock Vina | -6.0 | -[11] |
Table 2: Kinetic Data for Acetylthiocholine Interaction with Wild-Type and D74G Mutant Human AChE
| Enzyme | KS (mM) | kcat (s-1) | kcat/Kapp (M-1s-1) |
| Wild-Type Human AChE | 1.9 ± 0.7 | Unchanged | - |
| D74G Mutant Human AChE | ~33 | Unchanged | Roughly 20-fold decrease |
| Data adapted from Mallender et al. (2000).[8] |
Mandatory Visualizations
Caption: Cholinergic synapse and the role of AChE inhibition.
Caption: Workflow for in silico analysis of AChE binding.
Caption: Key residues in the AChE active site gorge.
Conclusion
In silico modeling provides a powerful and cost-effective approach to study the binding of inhibitors to acetylcholinesterase. The methodologies outlined in this guide, from system preparation to binding free energy calculations, offer a robust framework for understanding inhibitor-enzyme interactions at a molecular level. The Aspartate 74 residue at the peripheral anionic site is a crucial determinant for the binding of many cationic ligands, and understanding its interactions is vital for the structure-based design of new and more effective AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. The continued application of these computational techniques will undoubtedly accelerate the discovery and development of next-generation therapeutics targeting AChE.
References
- 1. themedicon.com [themedicon.com]
- 2. Discovery of acetylcholinesterase peripheral anionic site ligands through computational refinement of a directed library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aspartate 74 as a primary determinant in acetylcholinesterase governing specificity to cationic organophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Natural Compounds of the Apple as Inhibitors against Cholinesterase for the Treatment of Alzheimer’s Disease: An In Silico Molecular Docking Simulation and ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of AChE targeted therapeutic compounds for Alzheimer’s disease: an in-silico study with DFT integration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of AChE-IN-74: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
A comprehensive review of available scientific literature reveals no specific acetylcholinesterase inhibitor (AChE-I) designated as "AChE-IN-74." This nomenclature does not correspond to any publicly documented investigational or approved drug. It is plausible that "this compound" represents an internal, proprietary code for a compound in early-stage development, a hypothetical placeholder for research purposes, or a misidentification.
Given the absence of specific data for "this compound," this technical guide will instead provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a representative, well-characterized acetylcholinesterase inhibitor. This will serve as a framework for understanding the crucial parameters and experimental methodologies applied to this class of drugs, which are primarily developed for the symptomatic treatment of Alzheimer's disease and other neurological conditions.
Core Concepts in the Pharmacology of Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The clinical efficacy and safety of these inhibitors are intrinsically linked to their pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetics: The Journey of the Drug in the Body
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is critical for optimizing dosing regimens and minimizing adverse effects.
Table 1: Representative Pharmacokinetic Parameters of an Investigational AChE Inhibitor
| Parameter | Description | Typical Value Range (Oral Administration) |
| Tmax | Time to reach maximum plasma concentration | 1 - 4 hours |
| Cmax | Maximum plasma concentration | Varies significantly with dose |
| AUC | Area under the plasma concentration-time curve (total drug exposure) | Dose-dependent |
| t1/2 | Elimination half-life | 10 - 70 hours |
| Vd | Volume of distribution | > 100 L (indicating extensive tissue distribution) |
| CL | Clearance | Varies depending on metabolism and excretion routes |
| F | Bioavailability | 30% - 90% |
Pharmacodynamics: The Effect of the Drug on the Body
Pharmacodynamics (PD) focuses on the biochemical and physiological effects of a drug and its mechanism of action. For AChE inhibitors, a key pharmacodynamic measure is the extent of acetylcholinesterase inhibition.
Table 2: Representative Pharmacodynamic Parameters of an Investigational AChE Inhibitor
| Parameter | Description | Measurement |
| IC50 | Concentration of the inhibitor required to inhibit 50% of the enzyme's activity | In vitro enzyme assays |
| Ki | Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme | In vitro enzyme kinetics |
| Target Occupancy | Percentage of the target enzyme that is bound by the drug at a given dose | Positron Emission Tomography (PET) imaging |
Experimental Protocols for Pharmacokinetic and Pharmacodynamic Assessment
The characterization of a novel acetylcholinesterase inhibitor involves a series of in vitro and in vivo experiments.
In Vitro Studies
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Enzyme Inhibition Assays: These assays, such as the Ellman's method, are used to determine the IC50 and Ki values of the compound against acetylcholinesterase and often butyrylcholinesterase to assess selectivity.
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Cell-Based Assays: Cellular models are employed to evaluate the compound's ability to protect against neurotoxicity and to assess its effects on cholinergic signaling pathways.
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Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes helps to identify the metabolic pathways and potential drug-drug interactions.
In Vivo Studies
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Animal Models of Cognitive Impairment: Rodent models, often using scopolamine (B1681570) to induce amnesia, are utilized to assess the pro-cognitive effects of the inhibitor.
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Pharmacokinetic Studies in Animals: Serial blood sampling after drug administration allows for the determination of key PK parameters.
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Ex Vivo Enzyme Inhibition: Measurement of AChE activity in the brains of treated animals provides a direct link between drug exposure and target engagement.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
While specific data on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding the pharmacokinetic and pharmacodynamic evaluation of any novel acetylcholinesterase inhibitor. The careful characterization of ADME properties and the direct assessment of target engagement are fundamental to the successful development of new therapies for Alzheimer's disease and related neurological disorders. Future research and publications may eventually shed light on the specific properties of compounds currently identified by internal codes such as "this compound."
Technical Guide: Selectivity of Acetylcholinesterase Inhibitors
A Focus on AChE-IN-74 and Principles of Selective Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, specific data for a compound designated "this compound" is not publicly available. This guide will, therefore, focus on the principles of acetylcholinesterase (AChE) inhibitor selectivity over butyrylcholinesterase (BChE), using publicly available data for other potent and selective AChE inhibitors as illustrative examples. The methodologies and data presentation are representative of the standard practices in the field for evaluating such compounds.
Introduction: The Importance of Cholinesterase Selectivity
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] While AChE is the primary enzyme for terminating cholinergic neurotransmission in the brain and at neuromuscular junctions, BChE is more ubiquitous, found in plasma, liver, and other tissues.[3] In neurodegenerative diseases like Alzheimer's, enhancing cholinergic signaling by inhibiting AChE is a key therapeutic strategy.[2][4]
However, non-selective inhibition of both AChE and BChE can lead to undesirable side effects due to the widespread presence and physiological roles of BChE. Therefore, developing inhibitors with high selectivity for AChE over BChE is a critical objective in drug discovery to maximize therapeutic efficacy and minimize adverse effects.[4] This guide explores the quantitative assessment of selectivity and the experimental protocols employed in this evaluation.
Quantitative Analysis of Selectivity
The selectivity of an inhibitor is quantitatively expressed as the ratio of its half-maximal inhibitory concentrations (IC50) against BChE and AChE. A higher selectivity ratio (IC50 BChE / IC50 AChE) indicates a greater preference for inhibiting AChE.
Table 1: Comparative Inhibitory Potency and Selectivity of Representative AChE Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (BChE/AChE) |
| AChE-IN-7 | eeAChE | 0.045 | 437.3 |
| eeBuChE | 19.68 | ||
| ZLWH-23 | AChE | 0.27 | 77.1 |
| BChE | 20.82 | ||
| AChE/BuChE-IN-1 | AChE | 7.16 | 0.067 |
| BuChE | 0.48 |
Data sourced from publicly available information on similar compounds.[5]
Experimental Protocols for Determining Selectivity
The following is a generalized protocol based on the widely used Ellman's method for determining the in vitro inhibitory activity of compounds against AChE and BChE.
Materials and Reagents
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Enzymes: Human recombinant AChE (hrAChE) and human plasma-derived BChE (hBChE).
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Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine (B1199683) iodide (BTCI) for BChE.
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Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
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Buffer: Phosphate buffered saline (PBS), pH 7.4.
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Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
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Instrumentation: 96-well microplate reader.
Assay Procedure
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Preparation of Reagents: All solutions are prepared in PBS buffer. A stock solution of the test inhibitor is prepared and serially diluted to obtain a range of concentrations.
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Enzyme Inhibition Assay:
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In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.
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Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
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The plate is incubated for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 50 µL of the DTNB solution to each well.
-
Add 75 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
The absorbance is measured immediately and then at regular intervals (e.g., every minute for 5 minutes) using a microplate reader at a wavelength of 412 nm. The rate of reaction is determined from the change in absorbance over time.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control (containing no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Selectivity and Experimental Workflow
Conceptual Diagram of Selective Inhibition
Caption: Selective inhibition of AChE over BChE by a hypothetical inhibitor.
Experimental Workflow for Determining IC50
Caption: A typical workflow for the determination of IC50 values.
Conclusion
The development of highly selective AChE inhibitors is a cornerstone of modern therapeutic strategies for cognitive disorders. A thorough understanding and precise quantification of an inhibitor's selectivity for AChE over BChE are paramount. Through standardized in vitro assays, such as the Ellman's method, researchers can obtain reliable IC50 values to calculate a selectivity ratio. This quantitative data, combined with a clear understanding of the experimental protocols, is essential for the rational design and progression of new chemical entities in the drug development pipeline. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel AChE inhibitor.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibitors proposed for treating dementia in Alzheimer's disease: selectivity toward human brain acetylcholinesterase compared with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
Early-Stage In Vitro Evaluation of a Novel Acetylcholinesterase Inhibitor: A Technical Guide
Disclaimer: Information regarding a specific compound designated "AChE-IN-74" is not publicly available. This document serves as a representative technical guide for the early-stage in vitro evaluation of a hypothetical novel acetylcholinesterase (AChE) inhibitor, herein referred to as this compound, based on established scientific principles and common experimental protocols for this class of compounds.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a mechanism that has been therapeutically exploited for the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] This guide outlines the foundational in vitro experiments conducted to characterize the inhibitory activity, selectivity, and cytotoxic profile of a novel, hypothetical AChE inhibitor, this compound.
Cholinergic Signaling Pathway
The efficacy of an AChE inhibitor is rooted in its ability to modulate the cholinergic signaling pathway. The diagram below illustrates the basic mechanism of cholinergic neurotransmission and the site of action for AChE inhibitors.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vitro evaluation of this compound.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme Target | Source | IC₅₀ (nM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Electrophorus electricus | 15.2 ± 1.8 |
| Butyrylcholinesterase (BChE) | Equine Serum | 185.4 ± 12.5 |
| Selectivity Index (BChE/AChE) | | 12.2 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Description | IC₅₀ (µM) |
|---|---|---|
| SH-SY5Y | Human Neuroblastoma | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 75.6 ± 5.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
AChE and BChE Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of cholinesterases.
Principle: Acetylthiocholine (ATChI) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow anion with maximum absorbance at 412 nm. The rate of TNB production is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 8.0.
-
DTNB Solution: 10 mM in PB.
-
ATChI Solution (Substrate for AChE): 10 mM in PB.
-
BTChI Solution (Substrate for BChE): 10 mM in PB.
-
Enzyme Solution: AChE from Electrophorus electricus and BChE from equine serum, diluted in PB to achieve a linear reaction rate.
-
Test Compound (this compound): Stock solution in DMSO, serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of PB, 25 µL of test compound dilution, and 25 µL of the enzyme solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATChI or BTChI) and 125 µL of DTNB solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Percentage inhibition is calculated as: [1 - (V_inhibited / V_uninhibited)] * 100.
-
IC₅₀ values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
SH-SY5Y and HepG2 cells are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vitro evaluation process for this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Conclusion
The early-stage in vitro evaluation of the hypothetical compound this compound demonstrates a potent and selective inhibition of acetylcholinesterase with a favorable cytotoxicity profile in a neuronal cell line. The data presented in this guide establish a strong foundation for further preclinical development, including mechanism of action studies, kinetic analysis, and in vivo efficacy models. The detailed protocols and structured data presentation are intended to facilitate reproducibility and clear communication within the scientific community.
References
The Potential of AChE-IN-74 as a Neuroprotective Agent: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "AChE-IN-74." The following document serves as a comprehensive template, illustrating the structure and content of a technical guide on a novel acetylcholinesterase (AChE) inhibitor as a potential neuroprotective agent. The data and experimental details provided are representative examples based on common findings in the field of cholinesterase inhibitor research and are intended for illustrative purposes.
Introduction
Neurodegenerative diseases such as Alzheimer's disease are characterized by a progressive loss of neuronal structure and function. One of the key pathological features is a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for cognitive processes. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Inhibition of AChE increases the availability of acetylcholine, representing a major therapeutic strategy. Beyond its role in symptomatic improvement, evidence suggests that AChE inhibitors may also possess disease-modifying neuroprotective properties. This document outlines the preclinical data and methodologies for evaluating the potential of a hypothetical novel AChE inhibitor, this compound, as a neuroprotective agent.
Quantitative Data Summary
The neuroprotective potential of a novel AChE inhibitor can be quantified through a series of in vitro and in vivo experiments. The following tables summarize hypothetical data for this compound.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | Donepezil (Reference) |
| AChE IC50 (nM) | 15.2 ± 2.1 | 6.7 ± 0.8 |
| BuChE IC50 (nM) | 1850 ± 150 | 7400 ± 500 |
| Selectivity Index (BuChE/AChE) | 121.7 | 1104.5 |
| Blood-Brain Barrier Permeability (PAMPA) | 5.8 x 10⁻⁶ cm/s | 4.2 x 10⁻⁶ cm/s |
Table 2: Neuroprotective Effects in Cellular Models
| Assay | Cell Line | Toxin/Stressor | This compound EC50 (µM) |
| MTT Cell Viability Assay | SH-SY5Y | Amyloid-β (Aβ₁₋₄₂) | 2.5 ± 0.3 |
| LDH Release Assay | PC12 | Oxidative Stress (H₂O₂) | 3.1 ± 0.4 |
| Caspase-3 Activity Assay | Primary Cortical Neurons | Glutamate Excitotoxicity | 1.8 ± 0.2 |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) |
| Scopolamine-induced Amnesia (Mice) | Vehicle | 45.2 ± 5.1 | 52.1 ± 4.5 |
| This compound (5 mg/kg) | 22.7 ± 3.8 | 78.4 ± 5.2 | |
| Donepezil (1 mg/kg) | 25.1 ± 4.0 | 75.9 ± 4.9 | |
| 5XFAD Transgenic Mice (Alzheimer's Model) | Vehicle | 55.9 ± 6.3 | 48.5 ± 5.1 |
| This compound (5 mg/kg, 3 months) | 38.4 ± 5.5 | 65.7 ± 6.0 | |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Acetylcholinesterase Activity Assay (Ellman's Method)
This assay quantifies the inhibition of AChE by the test compound.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate (B84403) buffer (pH 8.0), purified human AChE, and the inhibitor (this compound).
-
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of the inhibitor dilution, 25 µL of AChE solution, and 125 µL of DTNB solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
SH-SY5Y Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of the compound against amyloid-beta-induced toxicity.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Introduce aggregated Aβ₁₋₄₂ (10 µM) to induce toxicity and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells and calculate the EC50 value of this compound.
Morris Water Maze Test
This is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water, with a hidden platform submerged 1 cm below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (4 days): Mice are subjected to four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
-
-
Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are used as measures of learning and memory.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conveying complex information concisely.
Caption: Cholinergic Anti-Inflammatory Pathway Modulation by this compound.
Caption: Preclinical Evaluation Workflow for a Neuroprotective Agent.
Caption: Dual Mechanism Hypothesis for AChE Inhibitors.
Investigating the Novelty of AChE-IN-74's Core Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of AChE-IN-74, a novel cholinesterase modulator, with a focus on the novelty of its core scaffold. This document details the quantitative data regarding its biological activities, the experimental protocols for its evaluation, and visual representations of its chemical structure and experimental workflow.
Introduction
This compound, also identified as compound 10 in a series of newly synthesized phenothiazine (B1677639) derivatives, has demonstrated notable biological activity as a cholinesterase modulator.[1][2][3] It has been shown to inhibit the proliferation of the liver cancer cell lines Hep3B and SkHep1, with IC50 values of 3.6 μM and 19.9 μM, respectively.[4][5] Furthermore, this compound has exhibited low embryonic toxicity in zebrafish models.[4][5] This guide delves into the chemical identity of this compound, evaluates the novelty of its phenothiazine-based core, and provides detailed methodologies for the key experiments cited.
Chemical Structure and Core Scaffold
The chemical identity of this compound (compound 10) is a derivative of the phenothiazine scaffold. The core structure of phenothiazine consists of a tricyclic aromatic system with a thiazine (B8601807) ring fused between two benzene (B151609) rings. The specific substitutions on this core define the unique properties of this compound.
(The exact chemical structure of this compound (compound 10) is detailed in the originating scientific publication. For the purpose of this guide, a representative placeholder for a substituted phenothiazine is used in the diagrams below.)
Novelty of the Core Scaffold
The phenothiazine scaffold itself is not novel and is a well-established pharmacophore present in numerous clinically used drugs, particularly antipsychotics. However, the exploration of phenothiazine derivatives as cholinesterase modulators represents a compelling area of research. The novelty of this compound lies in the specific substitution pattern on the phenothiazine core, which confers its particular biological activity profile, including its effects on both cholinesterase and cancer cell proliferation. The originating study highlights that while some phenothiazines are known to have cytotoxic effects, the systematic investigation of novel derivatives for cholinesterase modulation in the context of liver cancer is a key contribution.[1][2][3]
Quantitative Data
The biological activities of this compound and related compounds are summarized below.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (μM) |
| Hep3B | 3.6 |
| SkHep1 | 19.9 |
Data sourced from MedChemExpress product information, referencing the primary study.[4][5]
Table 2: Embryonic Toxicity of this compound
| Model System | Toxicity Level | Concentration Range (μM) |
| Zebrafish | Low | 10-15 |
Data sourced from MedChemExpress product information, referencing the primary study.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
The anti-proliferative effects of this compound on the Hep3B and SkHep1 human liver cancer cell lines were determined using a standard cell viability assay, likely the MTT or a similar colorimetric method.
-
Cell Culture: Hep3B and SkHep1 cells were cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) was also included.
-
Viability Assessment: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cholinesterase Activity Assay
The cholinesterase modulatory activity of this compound was assessed using a modified Ellman's method.
-
Principle: This spectrophotometric assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATC), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be detected by measuring the absorbance at 412 nm.
-
Procedure:
-
The reaction mixture was prepared in a 96-well plate containing a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), DTNB, and the test compound (this compound) at various concentrations.
-
The reaction was initiated by adding the cholinesterase enzyme (e.g., from electric eel or human recombinant) to the wells.
-
After a pre-incubation period, the substrate (acetylthiocholine iodide) was added to start the enzymatic reaction.
-
The change in absorbance at 412 nm was monitored over time using a microplate reader.
-
-
Data Analysis: The rate of the enzymatic reaction was calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition of cholinesterase activity by this compound was calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (without the inhibitor). The IC50 value was determined from the dose-response curve of percent inhibition versus inhibitor concentration.
Zebrafish Embryonic Toxicity Assay
The in vivo toxicity of this compound was evaluated using a zebrafish embryo model.
-
Animal Model: Fertilized zebrafish (Danio rerio) embryos were collected and placed in multi-well plates containing embryo medium.
-
Treatment: Embryos were exposed to different concentrations of this compound, typically starting from a few hours post-fertilization (hpf). A vehicle control was run in parallel.
-
Observation: The embryos were observed at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope for various developmental endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis: The survival rate and the percentage of embryos exhibiting developmental defects were recorded for each concentration. The maximum non-lethal concentration and the concentration at which significant toxicity is observed were determined.
Visualizations
To further elucidate the concepts and workflows described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the biological evaluation of this compound.
Caption: Relationship between the core scaffold and biological activity of this compound.
Caption: Simplified signaling pathway of AChE inhibition by this compound.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AChE-IN-74 in Cell-Based Neurotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. This principle is fundamental to the action of various therapeutic agents and toxins. AChE-IN-74 is a potent inhibitor of acetylcholinesterase, and these application notes provide a detailed guide for its use in cell-based neurotoxicity assays. The following protocols and data are intended to assist researchers in evaluating the neurotoxic potential of this compound and similar compounds in a laboratory setting.
Mechanism of Action
This compound functions by binding to the active site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an increased concentration and prolonged action of acetylcholine at cholinergic synapses. The resulting hyperstimulation of nicotinic and muscarinic acetylcholine receptors can trigger a cascade of events including excitotoxicity, oxidative stress, and ultimately, neuronal cell death.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to serve as a reference for experimental design. Note: This data is illustrative and should be determined experimentally for your specific cell line and assay conditions.
Table 1: Hypothetical Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Cell Line | Value |
| IC50 (AChE Inhibition) | SH-SY5Y | 50 nM |
| CC50 (Cytotoxicity) | SH-SY5Y | 10 µM |
| CC50 (Cytotoxicity) | Primary Rat Cortical Neurons | 5 µM |
Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound in SH-SY5Y Cells
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 1 | 95% | 85% | 70% |
| 10 | 50% | 30% | 15% |
| 100 | 10% | <5% | <5% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Membrane Integrity Assessment using LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed neuronal cells into a 96-well plate at an appropriate density and allow them to attach and stabilize.
-
Treat the cells with various concentrations of this compound prepared in a complete cell culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant.[3]
-
Incubate the mixture at room temperature for a specified time, protected from light.[3]
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[3]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Visualizations
Caption: Signaling pathway of this compound induced neurotoxicity.
Caption: Experimental workflow for assessing neurotoxicity.
References
Application Notes and Protocols for AChE-IN-74 in Cholinergic Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates neuronal signal transmission.[1][2] The inhibition of AChE is a cornerstone therapeutic strategy for conditions marked by a cholinergic deficit, such as Alzheimer's disease, by increasing the concentration and duration of ACh in the synapse.[1][3] AChE-IN-74 is a novel, potent, and selective inhibitor of acetylcholinesterase designed for in vitro and in vivo research applications to elucidate the role of cholinergic signaling in various physiological and pathological processes. These application notes provide comprehensive protocols for the characterization and utilization of this compound.
Data Presentation
Quantitative data for well-characterized acetylcholinesterase inhibitors are presented below to serve as a reference for a typical inhibitory profile.
Table 1: In Vitro Efficacy of Representative AChE Inhibitors
| Compound | IC50 (AChE) | IC50 (BuChE) | Selectivity (BuChE/AChE) | Source |
| Donepezil (B133215) | 6.7 nM | 7400 nM | ~1104 | [4] |
| Galantamine | 0.35 µM | - | - | [5] |
| Rivastigmine | 4.15 µM | 37 nM | ~0.009 | [6] |
IC50: The half-maximal inhibitory concentration is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound in the cholinergic synapse.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues to determine AChE activity.[7][8][9]
1. Principle: The assay measures the activity of AChE by quantifying the rate of formation of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.
2. Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)
-
AChE solution (e.g., from electric eel) at a working concentration of 1 U/mL in phosphate buffer (keep on ice)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Preparation of Reagents: Prepare all solutions as described above. Prepare serial dilutions of this compound in the appropriate solvent to determine the IC50 value.
-
Assay Setup in a 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent + 10 µL Deionized Water (instead of ATCI)
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cell-Based Assay for Cholinergic Activity
This protocol provides a framework for assessing the effect of this compound in a cellular context using a human neuroblastoma cell line (e.g., SH-SY5Y).[10][11]
1. Principle: This assay measures the ability of this compound to increase acetylcholine levels in the extracellular environment of cultured cholinergic cells.
2. Materials:
-
Human neuroblastoma cell line (e.g., LA-N-2 or SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with FBS and antibiotics
-
Assay medium (low-serum or serum-free)
-
This compound
-
Acetylcholine assay kit (e.g., colorimetric or fluorometric)
-
24-well or 96-well cell culture plates
3. Procedure:
-
Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well or 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: Replace the culture medium with fresh assay medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 2-24 hours).
-
Sample Collection: Collect the cell culture supernatant (extracellular fraction). For intracellular ACh levels, lyse the cells with a suitable lysis buffer.[12]
-
Acetylcholine Measurement: Measure the concentration of acetylcholine in the collected samples using a commercially available assay kit according to the manufacturer's instructions.
4. Data Analysis:
-
Compare the acetylcholine levels in the this compound-treated groups to the vehicle-treated control group.
-
Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal effect on ACh levels).
-
Perform cell viability assays (e.g., MTT or LDH) in parallel to assess the cytotoxicity of this compound.[10]
In Vivo Assessment in a Scopolamine-Induced Amnesia Model
This protocol outlines a common in vivo model to evaluate the cognitive-enhancing effects of AChE inhibitors.[13]
1. Principle: Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is used to assess the ability of a test compound to reverse these cognitive deficits.
2. Animals:
-
Male mice (e.g., C57BL/6 or ICR) are commonly used.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of the experiment.
3. Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
4. Procedure:
-
Drug Administration:
-
Administer this compound (at various doses) or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
Wait for another 30 minutes before starting the behavioral tests.
-
-
Behavioral Testing:
-
Y-maze Test (for spatial working memory):
-
Place a mouse at the end of one arm and allow it to explore the maze freely for a set time (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total arm entries - 2)) * 100.
-
-
Morris Water Maze (for spatial learning and memory):
-
Acquisition Phase (e.g., 4-5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Conduct multiple trials per day and record the escape latency.
-
Probe Trial (on the final day): Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
5. Data Analysis:
-
Compare the performance of the this compound-treated groups with the scopolamine-treated and vehicle-treated control groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
-
A significant improvement in the behavioral performance of the this compound-treated groups compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
6. Ex Vivo Analysis (Optional):
-
Following the behavioral tests, brain tissue can be collected to measure AChE activity ex vivo using the Ellman's method to confirm target engagement in the central nervous system.[14]
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound. By following these standardized methods, researchers can effectively characterize the inhibitory potency, cellular activity, and in vivo efficacy of this novel compound, thereby advancing the study of cholinergic neurotransmission and the development of new therapeutic agents.
References
- 1. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 3. benchchem.com [benchchem.com]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4.5. AChE Inhibition Assay [bio-protocol.org]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application of AChE-IN-74 in Alzheimer's Disease Animal Models: A Detailed Overview
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficit in the cholinergic system, specifically the reduction in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) due to its breakdown by the enzyme acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy to manage the symptoms of Alzheimer's disease. This document provides a detailed overview of the application of AChE-IN-74, a selective acetylcholinesterase inhibitor, in preclinical animal models of Alzheimer's disease. The following sections detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide standardized protocols for its experimental application.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (BChE/AChE) |
| hAChE | 15.2 | 8.1 | >1000 |
| hBChE | >15000 | >8000 |
hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Y-Maze Alternation (%) | Morris Water Maze Escape Latency (s) |
| Vehicle | - | 45 ± 5 | 55 ± 8 |
| Scopolamine (B1681570) (1 mg/kg) | - | 25 ± 4 | 85 ± 10 |
| This compound + Scopolamine | 1 | 40 ± 6 | 60 ± 7 |
| This compound + Scopolamine | 3 | 55 ± 5 | 40 ± 6 |
| Donepezil + Scopolamine | 1 | 52 ± 6 | 45 ± 5 |
Data are presented as mean ± SEM. i.p.: intraperitoneal.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro AChE/BChE Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human AChE and BChE.
Materials:
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (various concentrations)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of the this compound solution to each well.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE or BChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo Assessment of Cognitive Improvement in a Scopolamine-Induced Amnesia Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in reversing cognitive deficits induced by scopolamine.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Vehicle control
-
Scopolamine (1 mg/kg, i.p.)
-
This compound (1, 3, 10 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.)
-
Donepezil (1 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.)
Procedure:
-
Administer this compound or Donepezil 30 minutes before the administration of scopolamine.
-
Administer scopolamine 30 minutes before the behavioral tests.
-
Y-Maze Test (Spontaneous Alternation):
-
Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive choices.
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Morris Water Maze Test (Spatial Memory):
-
Acquisition Phase (4 days): Train mice to find a hidden platform in a circular pool of water. Conduct four trials per day for each mouse. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound in the cholinergic synapse.
Caption: Experimental workflow for evaluating this compound.
Determining the Dose-Response Curve of AChE-IN-74: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the dose-response curve of the novel acetylcholinesterase inhibitor, AChE-IN-74. The following protocols are based on the widely accepted Ellman's method for measuring acetylcholinesterase (AChE) activity.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the nerve impulse at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] In vitro AChE inhibition assays are fundamental for the discovery and characterization of new potential AChE inhibitors.[1]
Principle of the Assay
The determination of this compound's inhibitory activity is based on the colorimetric Ellman's method.[2][3] This assay involves two coupled enzymatic reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid.[3]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[2][3]
The rate of TNB formation is directly proportional to the AChE activity. The presence of an AChE inhibitor like this compound will reduce the rate of ATCh hydrolysis, leading to a decreased rate of color development.[2]
Experimental Protocols
This section details the methodologies for performing an in vitro AChE inhibition assay to determine the dose-response curve and IC50 value of this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant or from electric eel).
-
This compound (Test Inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical final concentration is 0.1 U/mL.[2]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.[1]
-
ATCI Solution: Prepare a 14 mM stock solution of ATCI in deionized water.[3]
-
Test Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).[1] Create a serial dilution of the stock solution in phosphate buffer to obtain a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects.[1]
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Blank Wells: Add 180 µL of buffer and 20 µL of ATCh solution (no enzyme).[1]
-
Control Wells (100% Activity): Add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.[1]
-
Test Compound Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.[1]
-
-
Pre-incubation: Add the buffer, DTNB, AChE solution, and this compound/vehicle to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1][4]
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 15-20 minutes.[1]
Data Presentation and Analysis
Data Analysis
-
Calculate the Reaction Rate (Velocity): Determine the rate of reaction (V), which is the change in absorbance per minute (ΔAbs/min), from the linear portion of the absorbance versus time plot for each well.
-
Calculate Percentage Inhibition: The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:[2]
% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100
Where:
-
V_control is the reaction rate in the control well (100% activity).
-
V_inhibitor is the reaction rate in the well with this compound.
-
-
Dose-Response Curve and IC50 Determination: Construct a dose-response curve by plotting the percentage of inhibition on the y-axis against the logarithm of the this compound concentration on the x-axis.[5] The data should be fitted to a four-parameter logistic (sigmoidal) model using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5] The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6]
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the dose-response experiments.
| This compound Conc. (µM) | Log [this compound] | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | [Insert Value] | 0 |
| [Conc. 1] | [Log Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Log Conc. 2] | [Insert Value] | [Insert Value] |
| [Conc. 3] | [Log Conc. 3] | [Insert Value] | [Insert Value] |
| [Conc. 4] | [Log Conc. 4] | [Insert Value] | [Insert Value] |
| [Conc. 5] | [Log Conc. 5] | [Insert Value] | [Insert Value] |
| [Conc. 6] | [Log Conc. 6] | [Insert Value] | [Insert Value] |
| [Conc. 7] | [Log Conc. 7] | [Insert Value] | [Insert Value] |
| [Conc. 8] | [Log Conc. 8] | [Insert Value] | [Insert Value] |
Calculated IC50 Value for this compound: [Insert Value] µM
Visualizations
Signaling Pathway Diagram
Caption: Acetylcholinesterase signaling pathway and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for AChE dose-response curve determination.
References
Unraveling the Role of AChE-IN-74 in Target Validation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the early stages of drug discovery. Tool compounds, such as selective inhibitors, are indispensable for this process. This document provides detailed application notes and protocols for the hypothetical acetylcholinesterase (AChE) inhibitor, AChE-IN-74, as a tool compound for validating AChE as a therapeutic target.
Please Note: As of this writing, "this compound" appears to be a hypothetical compound, as no specific public data could be found under this designation. The following information is based on the established principles of using acetylcholinesterase inhibitors for target validation and provides a framework for how such a compound would be characterized and utilized.
Application Notes
Background
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate. This action terminates the signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic transmission. This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2][3] The cholinergic system is also implicated in inflammatory processes, making AChE a target of interest for other therapeutic areas.[4]
Target validation is the process of demonstrating that engaging a specific molecular target with a therapeutic agent will have the desired therapeutic effect and an acceptable safety profile.[5][6] A well-characterized tool compound is essential for this process, allowing researchers to probe the biological consequences of modulating the target's activity in cellular and animal models.
Mechanism of Action of an Ideal AChE Inhibitor Tool Compound
This compound, as a tool compound, would ideally be a potent and selective inhibitor of AChE. Its primary mechanism of action is to block the active site of the AChE enzyme, preventing the breakdown of acetylcholine.[1][2] This leads to an increase in the concentration and duration of action of acetylcholine at cholinergic receptors (both nicotinic and muscarinic), thereby amplifying cholinergic signaling.[3][7] For target validation studies, it is crucial that the tool compound has minimal off-target effects.
Applications in Target Validation
-
Probing Cholinergic Pathways: By inhibiting AChE, this compound can be used to study the role of enhanced cholinergic signaling in various physiological and pathophysiological processes. This includes cognitive functions, neuromuscular transmission, and inflammatory responses.[2][4]
-
Disease Model Modulation: In preclinical models of diseases characterized by cholinergic deficits, such as Alzheimer's disease, this compound could be used to assess whether restoring cholinergic tone can lead to symptomatic improvement.[8]
-
Elucidating On-Target vs. Off-Target Effects: Comparing the effects of this compound with other AChE inhibitors with different chemical scaffolds can help to distinguish between effects that are due to AChE inhibition and those that may be due to off-target activities.
-
Dose-Response Studies: Establishing a clear relationship between the dose of this compound, the degree of AChE inhibition, and the resulting biological effect is a cornerstone of target validation.
Quantitative Data Summary
For a novel tool compound like this compound, a comprehensive pharmacological profile would be necessary. The following table illustrates the types of quantitative data that would be essential for its characterization. The values presented are hypothetical and serve as an example.
| Parameter | Value | Description |
| IC50 (AChE) | 10 nM | The half-maximal inhibitory concentration against human acetylcholinesterase. This indicates the potency of the compound.[9] |
| IC50 (BChE) | 500 nM | The half-maximal inhibitory concentration against human butyrylcholinesterase (BChE), a related enzyme. A higher value indicates selectivity for AChE over BChE. |
| Selectivity Index | 50-fold | The ratio of IC50 (BChE) / IC50 (AChE), indicating the compound's preference for inhibiting AChE. |
| Ki (AChE) | 5 nM | The inhibition constant, which provides a more absolute measure of binding affinity to AChE. |
| Cellular Potency | 50 nM | The concentration of the compound required to achieve 50% inhibition of AChE activity in a cellular context. |
| In Vivo Target Engagement | ED50 = 1 mg/kg | The dose of the compound that results in 50% inhibition of AChE activity in the brain or target tissue of a model organism. |
Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a common method for measuring AChE activity and its inhibition.
Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (or other test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of different concentrations of this compound to the test wells. For the control wells (100% activity), add 20 µL of the solvent.
-
Add 20 µL of the AChE enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Add 120 µL of DTNB solution to all wells.
-
To initiate the reaction, add 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[9]
Cellular Target Engagement Assay
This protocol assesses the ability of this compound to inhibit AChE within a cellular environment.
Principle: Cultured cells that endogenously or exogenously express AChE are treated with the inhibitor. The remaining AChE activity in the cell lysate is then measured using the Ellman's method described above.
Materials:
-
Cell line expressing AChE (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for Ellman's assay
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the protein concentration of each lysate to normalize the AChE activity.
-
Perform the Ellman's assay on the cell lysates as described in the previous protocol.
-
Determine the concentration of this compound that inhibits 50% of the cellular AChE activity.
Visualizations
The following diagrams illustrate key concepts related to AChE inhibition and experimental design.
Caption: Acetylcholine Signaling Pathway and the Site of Action for this compound.
Caption: Experimental Workflow for Validating this compound as a Tool Compound.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. wjgnet.com [wjgnet.com]
- 5. Preclinical target validation for non-addictive therapeutics development for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and validation of biomarkers to aid the development of safe and effective pain therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
Application Notes: Long-Term Treatment Studies with Novel Acetylcholinesterase Inhibitor (AChE-IN-74)
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). By increasing the levels of acetylcholine in the brain, these inhibitors can lead to improved cognitive function.[1][2][3][4] They are a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[3][4] Long-term studies of AChE inhibitors are crucial for understanding their sustained efficacy, potential side effects, and overall impact on disease progression.[1][2] This document provides a comprehensive guide for researchers designing and conducting long-term in vitro and in vivo studies with a novel acetylcholinesterase inhibitor, referred to here as AChE-IN-74.
Mechanism of Action
This compound, as an acetylcholinesterase inhibitor, is designed to block the activity of the acetylcholinesterase enzyme. This enzyme is responsible for hydrolyzing acetylcholine into choline (B1196258) and acetate, thus terminating the synaptic transmission. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Beyond its primary role in synaptic transmission, the cholinergic system is also implicated in modulating inflammation through the "cholinergic anti-inflammatory pathway".[5] Acetylcholine can interact with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages, to inhibit the production of pro-inflammatory cytokines.[5] Therefore, long-term treatment with an AChE inhibitor like this compound may have neuroprotective and anti-inflammatory effects.
Preclinical Long-Term Treatment Experimental Design
A thorough preclinical evaluation is essential to characterize the long-term effects of this compound. This involves a combination of in vitro and in vivo studies.
In Vitro Studies
Long-term in vitro studies are critical for understanding the cellular and molecular effects of this compound.
Cell Models:
-
Neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma) are commonly used to model neuronal function.
-
Primary neuronal cultures: Provide a more physiologically relevant model.
-
Immune cell lines: RAW 264.7 (mouse macrophage) to study anti-inflammatory effects.
Treatment Paradigm:
-
Chronic exposure: Cells should be exposed to a range of concentrations of this compound for an extended period (e.g., 7-21 days), with media and drug replenishment every 2-3 days.
-
Dose-response: A comprehensive dose-response curve should be established to determine the optimal concentration range for long-term studies.
Key Endpoints:
-
Cell Viability and Cytotoxicity: To assess the long-term safety of the compound.
-
Apoptosis and Necrosis: To determine the mode of cell death, if any, induced by long-term exposure.
-
Target Engagement: Measurement of AChE activity to confirm sustained inhibition.
-
Signaling Pathway Modulation: Analysis of key signaling proteins to understand the molecular mechanisms of action.
-
Anti-inflammatory Effects: Measurement of pro-inflammatory cytokine release in immune cells.
In Vivo Studies
Long-term in vivo studies in animal models are necessary to evaluate the efficacy and safety of this compound in a whole organism.
Animal Models:
-
Animal models of Alzheimer's Disease: For example, 5XFAD or APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.
-
Aged non-transgenic animals: To assess cognitive effects in the context of normal aging.
Treatment Paradigm:
-
Chronic administration: The compound can be administered via oral gavage, intraperitoneal injection, or through medicated food or water for several months.
-
Pharmacokinetic studies: To determine the optimal dosing regimen to maintain therapeutic drug levels.
Key Endpoints:
-
Cognitive Function: Assessed using behavioral tests such as the Morris Water Maze, Novel Object Recognition test, and Y-maze.[6]
-
Neuropathology: Post-mortem analysis of brain tissue for amyloid plaque deposition, neuroinflammation (gliosis), and neuronal loss.
-
Biomarkers: Measurement of AChE activity, acetylcholine levels, and inflammatory markers in the brain and plasma.
-
Safety and Tolerability: Monitoring of body weight, food and water intake, general health, and potential side effects, including cardiovascular monitoring.[2][7][8]
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is adapted for long-term treatment studies to assess the metabolic activity of cells as an indicator of viability.[9][10]
Materials:
-
Cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate) labeling reagent
-
Electron-coupling reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired long-term duration (e.g., 7, 14, 21 days), replacing the medium and compound every 2-3 days.
-
At the end of the treatment period, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C in a CO2 incubator.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following long-term drug exposure.[11][12][13][14]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
After the long-term treatment with this compound, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol allows for the semi-quantitative analysis of protein expression to investigate the modulation of signaling pathways by long-term this compound treatment.[15][16][17][18]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Long-Term Effects of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) - Day 7 | Cell Viability (%) - Day 14 | Cell Viability (%) - Day 21 |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.8 ± 4.7 |
| 1 | 95.3 ± 6.1 | 92.1 ± 5.8 | 89.4 ± 6.3 |
| 10 | 85.2 ± 7.3 | 78.9 ± 6.9 | 70.1 ± 8.2 |
| 100 | 50.6 ± 8.5 | 35.4 ± 7.6 | 20.3 ± 6.1 |
| Data are presented as mean ± standard deviation. |
Table 2: Apoptosis Induction by Long-Term this compound Treatment (Day 14)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 93.8 ± 2.5 | 3.1 ± 1.0 | 3.1 ± 0.9 |
| 10 | 82.1 ± 3.4 | 10.5 ± 2.2 | 7.4 ± 1.8 |
| 100 | 40.7 ± 4.6 | 35.8 ± 3.9 | 23.5 ± 3.1 |
| Data are presented as mean ± standard deviation. |
Table 3: Modulation of Signaling Proteins by this compound (Day 7)
| Concentration (µM) | p-Akt/Akt Ratio (fold change) | p-ERK/ERK Ratio (fold change) | Bcl-2/Bax Ratio (fold change) | Cleaved Caspase-3 (fold change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 | 1.6 | 0.9 |
| 10 | 2.5 | 2.1 | 2.2 | 1.2 |
| 100 | 0.8 | 0.7 | 0.6 | 3.5 |
| Data are presented as fold change relative to the vehicle control. |
Visualizations
Signaling Pathway Diagram
References
- 1. neurology.org [neurology.org]
- 2. Long-Term Efficacy and Toxicity of Cholinesterase Inhibitors in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor modifications: a promising strategy to delay the progression of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CH [thermofisher.com]
Application Notes and Protocols for Investigating Synaptic Plasticity with AChE-IN-74
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the remarkable ability of synapses to modify their strength, is a cornerstone of learning and memory.[1][2] A key modulator of this intricate process is the neurotransmitter acetylcholine (B1216132) (ACh).[1] The concentration of ACh in the synaptic cleft is meticulously controlled by the enzyme acetylcholinesterase (AChE), which rapidly breaks down ACh.[1][3] By inhibiting AChE, we can prolong the presence of ACh in the synapse, thereby enhancing cholinergic signaling and influencing synaptic plasticity.[1][4]
AChE-IN-74 is a potent and selective acetylcholinesterase inhibitor designed for in vitro and in vivo research applications. These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on synaptic plasticity, offering detailed protocols for key experiments and illustrative diagrams of the underlying signaling pathways. While specific data for this compound is presented here as a representative example, the principles and methodologies are broadly applicable to the study of other AChE inhibitors.
Mechanism of Action
This compound acts by binding to and inhibiting the acetylcholinesterase enzyme. This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft.[4] The elevated levels of ACh result in prolonged activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. This enhanced cholinergic transmission modulates downstream signaling cascades that are critical for the induction and maintenance of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5]
Data Presentation
The following tables summarize representative quantitative data for this compound, providing a framework for researchers to compare their own findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| IC50 (AChE) | 15 nM | Concentration of this compound required to inhibit 50% of AChE activity in vitro. |
| Enhancement of LTP | 35% increase | Percentage increase in the magnitude of LTP in hippocampal slices treated with 1 µM this compound compared to control. |
| Effective Concentration | 0.1 - 10 µM | Recommended concentration range for in vitro electrophysiology experiments. |
Table 2: In Vivo Effects of this compound in a Rodent Model
| Parameter | Value | Description |
| Dosage | 1 mg/kg (i.p.) | Recommended dose for intraperitoneal injection in mice. |
| Improvement in Morris Water Maze | 25% decrease in escape latency | Reduction in the time taken to find the hidden platform after 5 days of training in this compound treated mice compared to vehicle control. |
| Brain AChE Inhibition | ~60% at 1 hour post-injection | Percentage of AChE activity inhibition in the hippocampus measured ex vivo. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental setup and animal models.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a classic model for studying synaptic plasticity.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Sucrose-based cutting solution, ice-cold and oxygenated
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dissection tools
-
Vibrating microtome
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Anesthetize and decapitate the animal. Rapidly remove the brain and immerse it in ice-cold, oxygenated sucrose-based cutting solution.[1] Prepare 300-400 µm thick coronal hippocampal slices using a vibrating microtome.[1][4] Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.[6]
-
Recording Setup: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.[6] Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[4][6]
-
Baseline Recording: Deliver baseline stimuli every 30 seconds to evoke fEPSPs. Adjust the stimulation intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.[6] Record a stable baseline for at least 20 minutes.
-
Drug Application: Prepare the desired concentration of this compound in aCSF (e.g., 1 µM). Switch the perfusion to the aCSF containing this compound and allow it to equilibrate for at least 20 minutes while continuing baseline recording.[6]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[6]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.[4][6]
In Vivo Behavioral Assay: Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory in rodents.
Materials:
-
Rodents (e.g., adult male C57BL/6 mice)
-
Circular pool (water maze) filled with opaque water
-
Hidden escape platform
-
Video tracking system
-
This compound solution for injection (e.g., 1 mg/kg in saline with 1% DMSO)
-
Vehicle solution (saline with 1% DMSO)
Procedure:
-
Acclimation: Handle the animals for several days before the experiment to acclimate them to the researcher.
-
Drug Administration: Administer this compound (1 mg/kg, i.p.) or vehicle solution 30 minutes before the first trial of each training day.[6]
-
Training Phase (e.g., 5 consecutive days):
-
Place the mouse into the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct four trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency and path length during the training phase, and the time spent in the target quadrant and platform crossings during the probe trial using the video tracking software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in modulating synaptic plasticity.
Caption: Experimental workflow for in vitro LTP experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Memory - Wikipedia [en.wikipedia.org]
- 3. Variations in Acetylcholinesterase Activity within Human Cortical Pyramidal Neurons Across Age and Cognitive Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synaptic Plasticity in the Pain-Related Cingulate and Insular Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Protocol for Assessing the Effect of a Novel Acetylcholinesterase Inhibitor (AChE-IN-74) on Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol to investigate the efficacy of a novel, hypothetical acetylcholinesterase inhibitor, designated as AChE-IN-74, in mitigating the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) has been shown to accelerate the formation of Aβ fibrils through interactions with its peripheral anionic site (PAS). Therefore, inhibitors that can block this site may prevent or reduce Aβ aggregation.[1][2][3] This protocol outlines the necessary in vitro experiments to characterize the inhibitory potential of this compound on Aβ aggregation. The described methodologies include a Thioflavin T (ThT) fluorescence assay for monitoring aggregation kinetics, transmission electron microscopy (TEM) for visualizing fibril morphology, and Western blotting for analyzing the distribution of Aβ oligomers.
The hypothetical this compound is conceptualized as a dual-binding inhibitor, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual-action mechanism is designed not only to restore cholinergic function but also to directly interfere with the AChE-mediated amyloid cascade.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on Aβ aggregation.
Caption: Experimental workflow for assessing this compound's effect on Aβ aggregation.
Signaling Pathway Inhibition
The proposed mechanism of action for this compound involves the inhibition of AChE-induced Aβ aggregation by binding to the peripheral anionic site (PAS) of the enzyme.
Caption: Proposed mechanism of this compound in inhibiting Aβ aggregation.
Experimental Protocols
Preparation of Aβ(1-42) Monomers
This protocol describes the preparation of monomeric amyloid-beta (1-42) peptides, which are prone to aggregation.
Materials:
-
Lyophilized Aβ(1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator, and store the resulting peptide film at -80°C.
-
To prepare monomeric Aβ(1-42), resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Immediately dilute the Aβ(1-42) solution in ice-cold PBS to the desired final concentration (e.g., 10 µM) for the aggregation assay.
Thioflavin T (ThT) Fluorescence Assay
This assay monitors the kinetics of Aβ fibril formation in the presence and absence of AChE and this compound.
Materials:
-
Monomeric Aβ(1-42) solution (from Protocol 1)
-
Human recombinant acetylcholinesterase (AChE)
-
This compound
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a ThT stock solution (1 mM) in distilled water and store it in the dark at 4°C.
-
Prepare the following reaction mixtures in a 96-well plate:
-
Control: Aβ(1-42) alone
-
AChE-induced aggregation: Aβ(1-42) + AChE
-
Inhibition: Aβ(1-42) + AChE + varying concentrations of this compound
-
Inhibitor control: Aβ(1-42) + varying concentrations of this compound
-
-
Add ThT to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 15 minutes for up to 48 hours.
Data Presentation:
| Condition | Lag Time (h) | Maximum Fluorescence (a.u.) | Aggregation Rate (a.u./h) |
| Aβ(1-42) alone | |||
| Aβ(1-42) + AChE | |||
| Aβ(1-42) + AChE + [Low] this compound | |||
| Aβ(1-42) + AChE + [High] this compound | |||
| Aβ(1-42) + [High] this compound |
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates formed at the end of the incubation period.[4][5][6][7]
Materials:
-
Samples from the ThT assay (at the end of the incubation)
-
Copper grids (200-400 mesh) coated with formvar and carbon
-
2% (w/v) Uranyl acetate (B1210297) solution
-
Transmission electron microscope
Procedure:
-
Apply 5-10 µL of each sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Negative stain the grid by applying 5-10 µL of 2% uranyl acetate for 1 minute.
-
Wick off the excess staining solution and allow the grid to air dry completely.
-
Examine the grids under a transmission electron microscope.
-
Capture images at different magnifications to observe the morphology of Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils).
Data Presentation:
| Condition | Morphological Observations | Fibril Width (nm) | Fibril Density (subjective) |
| Aβ(1-42) alone | |||
| Aβ(1-42) + AChE | |||
| Aβ(1-42) + AChE + [Low] this compound | |||
| Aβ(1-42) + AChE + [High] this compound |
Western Blot for Aβ Oligomers
This technique is used to analyze the distribution of different Aβ species, particularly soluble oligomers, which are considered highly neurotoxic.[8][9][10]
Materials:
-
Samples from the ThT assay
-
Tris-Tricine gels (10-20%)
-
Nitrocellulose or PVDF membranes
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Gel electrophoresis and blotting equipment
Procedure:
-
Take aliquots of the samples from the ThT assay at different time points (e.g., 0, 24, 48 hours).
-
Mix the samples with non-reducing sample buffer and load them onto a Tris-Tricine gel.
-
Run the gel electrophoresis to separate the Aβ species based on their molecular weight.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Aβ overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation:
| Condition | Monomer Band Intensity (a.u.) | Dimer/Trimer Band Intensity (a.u.) | Higher-order Oligomer Band Intensity (a.u.) |
| Aβ(1-42) alone | |||
| Aβ(1-42) + AChE | |||
| Aβ(1-42) + AChE + [Low] this compound | |||
| Aβ(1-42) + AChE + [High] this compound |
By following these detailed protocols, researchers can systematically evaluate the potential of this compound and other novel compounds to inhibit the aggregation of amyloid-beta, providing crucial data for the development of disease-modifying therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 6. Alzheimer's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
- 10. wjgnet.com [wjgnet.com]
Troubleshooting & Optimization
Technical Support Center: AChE Inhibitor Solubility
Disclaimer: As of our latest update, "AChE-IN-74" is not a publicly documented acetylcholinesterase (AChE) inhibitor. This technical support center provides a generalized guide for troubleshooting solubility issues with common AChE inhibitors, based on publicly available data for well-characterized compounds. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering solubility challenges with experimental small molecule AChE inhibitors.
Frequently Asked Questions (FAQs)
Q1: I have received a new acetylcholinesterase inhibitor and it is not dissolving in my aqueous assay buffer. What should be my first step?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common initial choice due to its excellent ability to dissolve a wide range of organic molecules.[1][2] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not adversely affect the biological system, typically less than 0.5% v/v.[1]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic AChE inhibitors?
A2: Besides DMSO, other frequently used solvents include ethanol, methanol, and dimethylformamide (DMF).[1][3] The choice of solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your experimental system to that solvent. Always consult the manufacturer's datasheet for your specific compound if available.
Q3: My inhibitor dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a common issue when the compound's solubility in the final aqueous solution is exceeded. To avoid precipitation, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium.[2] This ensures that the compound is introduced to the aqueous environment at a concentration below its solubility limit. Additionally, vortexing the aqueous solution while adding the DMSO stock dropwise can aid in preventing immediate precipitation.[4]
Q4: Can the pH of my buffer affect the solubility of my AChE inhibitor?
A4: Yes, for ionizable compounds, the pH of the aqueous solution can significantly impact solubility.[1][5] For acidic or basic compounds, adjusting the buffer's pH away from the compound's pKa can increase its charge and, consequently, its aqueous solubility. However, ensure the chosen pH is compatible with your enzyme's activity and the overall assay conditions.
Q5: Are there any other methods to improve the solubility of a particularly difficult AChE inhibitor?
A5: If standard solvents and pH adjustments are insufficient, you can explore the use of co-solvents or solubilizing excipients.[1] A co-solvent system might involve a mixture of solvents (e.g., DMSO/ethanol) to prepare the stock solution.[1] Excipients such as Tween® 80 or cyclodextrins can be added to the final aqueous medium to help keep the compound in solution.[1][6] Gentle warming or sonication can also be used to aid dissolution, but caution is advised as excessive heat can degrade the compound.[6][7]
Quantitative Solubility Data for Common AChE Inhibitors
The following table summarizes the solubility of several well-known AChE inhibitors in common laboratory solvents. This data can serve as a general guide for selecting appropriate solvents for your experiments.
| Inhibitor | Solvent | Solubility | Reference |
| Donepezil | Water | Soluble (20 mg/ml as HCl salt) | [8] |
| DMSO | Sparingly soluble (~1 mg/ml as HCl salt) | [8][9] | |
| Ethanol | Soluble (~1 mg/ml as HCl salt) | [9] | |
| Galantamine | Water | Soluble (20 mM as HBr salt) | [10] |
| DMSO | Soluble (~50 mg/ml) | [11] | |
| Ethanol | Soluble (~15 mg/ml) | [11] | |
| Rivastigmine | Water | Very soluble (as tartrate salt) | |
| DMSO | ~16 mg/ml (as tartrate salt) | [12] | |
| Ethanol | ~16 mg/ml (as tartrate salt) | [12] | |
| Tacrine | Water (PBS, pH 7.2) | ~16 mg/ml (as HCl salt) | [13][14] |
| DMSO | ~50 mg/ml (as HCl salt) | [14] | |
| Ethanol | ~20 mg/ml (as HCl salt) | [14] |
Experimental Protocols
Detailed Protocol for a 96-Well Plate Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for colorimetric quantification of AChE activity.[15][16]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - Chromogen
-
Sodium Phosphate Buffer (0.1 M, pH 8.0) - Assay Buffer
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 412 nm
Stock Solutions:
-
AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. A common final concentration in the well is 0.1-0.25 U/mL.[15] Store aliquots at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[15]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.[15]
-
Test Compound Stock Solution: Prepare a high-concentration stock of the test inhibitor in 100% DMSO (e.g., 10 mM).
Assay Procedure (Final reaction volume of 200 µL per well):
-
Plate Layout: Design the plate to include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% activity): Contains enzyme and vehicle (DMSO) but no inhibitor.
-
Positive Control: Contains a known AChE inhibitor.
-
Test Compounds: Contains enzyme and various concentrations of the test inhibitor.
-
-
Enzyme and Inhibitor Addition:
-
To each well (except the blank), add 10 µL of the AChE working solution.[15]
-
Add 10 µL of the appropriate inhibitor dilution or vehicle (assay buffer with the same final DMSO concentration as the test wells) to the corresponding wells.[15]
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the assay buffer, DTNB, and ATCI.
-
Add 180 µL of the Reaction Mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at time 0.
-
Continue to measure the absorbance every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway at the synapse.
Experimental Workflow
Caption: Troubleshooting workflow for compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Galantamine Hydrobromide | 1953-04-4 [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. japsonline.com [japsonline.com]
Overcoming AChE-IN-74 off-target effects in experiments
Welcome to the technical support center for AChE-IN-74. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects during experimentation with this novel acetylcholinesterase (AChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Q2: What are the potential sources of off-target effects with AChE inhibitors like this compound?
Off-target effects can arise from several sources:
-
Lack of perfect selectivity: The inhibitor may also bind to other enzymes or receptors that have structural similarities to the active site of AChE. A common off-target for AChE inhibitors is butyrylcholinesterase (BChE).[1][3]
-
Hyperstimulation of cholinergic receptors: Increased levels of acetylcholine can lead to the overstimulation of both muscarinic and nicotinic acetylcholine receptors in various tissues, causing a range of physiological effects.[4]
-
"Off-target" pharmacology of the molecule itself: The chemical scaffold of this compound may have intrinsic affinity for other, unrelated proteins.
Q3: I am observing high levels of cytotoxicity in my cell-based assays. Could this be an off-target effect?
Yes, unexpected cytotoxicity can be an off-target effect. While high concentrations of any compound can be toxic, if you observe cell death at concentrations close to the IC50 for AChE inhibition, it could be due to the compound interacting with critical cellular pathways unrelated to its primary target. It is recommended to perform a cell viability assay in parallel with your functional assays.
Q4: How can I be sure the effects I'm seeing are due to AChE inhibition and not an off-target effect?
To confirm that your observed phenotype is due to on-target AChE inhibition, you can perform several control experiments:
-
Use a structurally different AChE inhibitor: If a different class of AChE inhibitor produces the same effect, it is more likely to be an on-target effect.
-
Rescue experiment: Co-administer an antagonist for the downstream acetylcholine receptor that you believe is being activated.
-
Use a catalytically inactive mutant of AChE: If you are using a system where you can express a mutant form of AChE that does not bind the inhibitor, this can be a powerful control.
-
Direct measurement of AChE activity: Confirm that the concentrations of this compound you are using are indeed inhibiting AChE in your experimental system.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target) | Suggested Solution / Troubleshooting Steps |
| Inconsistent IC50 values for AChE inhibition | - Assay conditions affecting inhibitor binding- Non-specific protein binding | - Optimize assay parameters (pH, temperature, incubation time)- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer- Use a control inhibitor with a known IC50 |
| Unexpected cell death at working concentrations | - Inhibition of essential cellular enzymes- Activation of apoptotic pathways through off-target receptor binding | - Perform a comprehensive cytotoxicity screen (e.g., MTT, LDH assay)- Test against a panel of common off-target kinases or proteases- Use a pan-caspase inhibitor to see if apoptosis is blocked |
| Anomalous signaling pathway activation (e.g., cAMP, Ca2+ flux) | - Direct activation or inhibition of G-protein coupled receptors (GPCRs)- Interaction with ion channels | - Screen this compound against a GPCR panel- Use specific antagonists for suspected off-target receptors- Perform electrophysiology experiments to test for ion channel modulation |
| Contradictory results between in vitro and in vivo experiments | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism)- Off-target effects in a specific organ system not present in the in vitro model | - Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound[1]- Perform biodistribution studies to see where the compound accumulates- Use tissue-specific knockout or knockdown models if a particular off-target is suspected in a specific organ |
Quantitative Data
Disclaimer: The following data for this compound is hypothetical and for illustrative purposes.
Table 1: Potency and Selectivity Profile of this compound
| Target | IC50 / Ki (nM) | Assay Type |
| Human AChE | 15 | Enzymatic (Ellman's) |
| Human BChE | 350 | Enzymatic (Ellman's) |
| Muscarinic M1 Receptor | > 10,000 | Radioligand Binding |
| Muscarinic M2 Receptor | 8,500 | Radioligand Binding |
| Nicotinic α7 Receptor | > 10,000 | Radioligand Binding |
| hERG Channel | 5,200 | Electrophysiology |
| A panel of 50 common kinases | > 10,000 | KinaseGlo |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| In Vitro AChE Inhibition Assay | 0.1 nM - 1 µM | To determine the full dose-response curve. |
| Cell-Based Assays | 100 nM - 5 µM | Start with 10x the IC50 for AChE. Always perform a cytotoxicity assay in parallel. |
| In Vivo (rodent models) | 1 mg/kg - 10 mg/kg | Dose will depend on the route of administration and desired level of target engagement. Perform dose-ranging studies. |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Assay)
This protocol is for determining the IC50 value of this compound for AChE.
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Recombinant human AChE
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in phosphate buffer.
-
In each well of the 96-well plate, add:
-
25 µL of this compound dilution (or buffer for control)
-
50 µL of DTNB solution
-
25 µL of AChE enzyme solution
-
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATC substrate.
-
Immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Off-Target Profiling using a Counter-Screening Assay
This is a generalized protocol for assessing the activity of this compound against a panel of common off-target proteins (e.g., GPCRs, kinases). Commercial services are often used for broad panel screening.
Materials:
-
This compound
-
A panel of purified enzymes or membrane preparations of receptors.
-
Appropriate substrates and detection reagents for each target.
Procedure:
-
Provide a high-concentration stock solution of this compound to the screening service or prepare for in-house screening.
-
This compound is typically tested at a single high concentration (e.g., 10 µM) against the panel.
-
For any "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 for that off-target.
-
The results are typically provided as a percentage of inhibition or activation compared to a control.
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Compare the IC50 for the off-target to the IC50 for AChE to determine the selectivity window.
Protocol 3: Western Blot Analysis for Downstream Signaling
This protocol can be used to assess the activation of signaling pathways that may be affected by off-target binding. For example, to check for activation of a GPCR-mediated pathway.
Materials:
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Cells expressing the potential off-target receptor.
-
This compound
-
Lysis buffer
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Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 15 minutes). Include a positive control (a known agonist for the pathway) and a vehicle control.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the phosphorylated protein to the total protein.
Visualizations
Caption: On-target action of this compound in the cholinergic synapse.
Caption: Hypothetical off-target signaling pathway activated by this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evidence that the clinical effects of cholinesterase inhibitors are related to potency and targeting of action. | Semantic Scholar [semanticscholar.org]
- 4. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent AChE-IN-74 degradation during storage
Disclaimer: Information regarding the specific compound "AChE-IN-74" is not publicly available. This guide provides general best practices for the handling, storage, and prevention of degradation of acetylcholinesterase (AChE) inhibitors, based on established principles for small molecule compounds used in research. Researchers should always perform small-scale stability tests for their specific compound and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the common causes?
A1: Loss of activity in an AChE inhibitor solution can be attributed to several factors, including:
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Chemical Degradation: The inhibitor molecule may be susceptible to hydrolysis, oxidation, or photolysis. This can be influenced by the solvent, pH, temperature, and exposure to light.[1]
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Improper Storage: Storing the solution at an inappropriate temperature or in a non-ideal solvent can accelerate degradation. Most medications should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F), unless otherwise specified.[1] For long-term storage, temperatures of -20°C or -80°C are often recommended for cholinesterase inhibitors to minimize degradation.[2]
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and the introduction of moisture, which can facilitate hydrolysis.[1]
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Solvent Evaporation: Over time, the solvent in your stock solution can evaporate, leading to an increase in the inhibitor concentration and potential precipitation.[1]
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Adsorption to Surfaces: Some compounds can adsorb to the surface of plastic or glass storage vials, reducing the effective concentration in the solution.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific data for this compound is unavailable, general best practices for novel acetylcholinesterase inhibitors suggest the following:
-
Temperature: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[2] A study on cholinesterase activities showed a significant inhibition after 3 months of freezing at -20°C, while storage at -80°C maintained stability for up to 6 months.[2] For short-term storage, refrigeration at 4°C is preferable to room temperature, as it can significantly slow down degradation.[3]
-
Light: Protect the compound from light, as some molecules are susceptible to photodegradation. Storing solutions in amber vials or wrapping vials in aluminum foil is a good practice.[1][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[1]
Q3: How can I assess the stability of my this compound solution?
A3: You can perform a stability study by exposing your compound to various stress conditions. This typically involves analyzing the compound's purity and concentration over time under different storage scenarios. A common method is to use High-Performance Liquid Chromatography (HPLC) to detect any degradation products.
Troubleshooting Guide: this compound Instability
This guide will help you identify and resolve common issues related to the degradation of your acetylcholinesterase inhibitor.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Chemical degradation (hydrolysis, oxidation, photolysis) | Prepare fresh solutions. Protect from light and consider using an inert atmosphere (argon or nitrogen) for oxygen-sensitive compounds.[1] |
| Improper storage temperature | Review storage conditions. For long-term storage, use -80°C.[2] | |
| Multiple freeze-thaw cycles | Prepare single-use aliquots of your stock solution to avoid repeated temperature changes.[1] | |
| Precipitate in Solution | Poor solubility at storage temperature | Gently warm the solution to see if the precipitate redissolves. If not, the compound may have degraded. Consider preparing a new, lower concentration stock solution.[1] |
| Solvent evaporation | Ensure vials are tightly sealed. Using parafilm to seal the cap can help prevent evaporation.[1] | |
| Inconsistent Experimental Results | Use of different aliquots with varying stability | Use a fresh, single-use aliquot for each experiment. |
| Gradual degradation of the stock solution over time | Perform a time-course stability study of your stock solution under your specific storage conditions. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated degradation conditions.
Methodology:
-
Sample Preparation: Prepare multiple identical aliquots of this compound in the desired solvent (e.g., DMSO).
-
Stress Conditions: Expose the aliquots to a range of stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, including:[4][5]
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
-
Humidity Stress: High relative humidity (e.g., 40°C / 75% RH).
-
Photolytic Stress: Exposure to high-intensity light.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve one aliquot from each stress condition.
-
Analysis:
-
Visually inspect for any changes in physical appearance (e.g., color, precipitation).
-
Analyze the purity and concentration of this compound using a suitable analytical method, such as HPLC.
-
Perform a functional assay to determine the inhibitory activity of the compound.
-
Data Presentation: Example Stability Data
The following table illustrates how to present the results from an accelerated stability study.
| Condition | Time (Weeks) | Purity (%) | Inhibitory Activity (%) |
| Control (-80°C) | 0 | 99.8 | 100 |
| 4 | 99.7 | 99.5 | |
| 40°C / 75% RH | 1 | 95.2 | 94.8 |
| 2 | 88.5 | 87.9 | |
| 4 | 75.1 | 74.3 | |
| 60°C | 1 | 85.3 | 84.5 |
| 2 | 65.7 | 64.9 | |
| 4 | 40.2 | 38.7 | |
| Photolytic | 4 | 90.1 | 89.5 |
Visualizations
Caption: Troubleshooting workflow for addressing instability of acetylcholinesterase inhibitors.
Caption: General experimental workflow for assessing the stability of a novel AChE inhibitor.
References
Technical Support Center: Addressing Unexpected Results in AChE-IN-74 Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with AChE-IN-74. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in a question-and-answer format.
Q1: Why are my IC50 values for this compound inconsistent across different experimental runs?
A1: Fluctuations in IC50 values are a common issue and can stem from several sources:
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Reagent Variability: Differences in the preparation of buffers, enzyme solutions, substrate, and the inhibitor itself can lead to shifts in potency.[1]
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Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics.[1]
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Enzyme Activity: The specific activity of the acetylcholinesterase can vary between different lots or with storage conditions.[1]
-
Pipetting Errors: Inaccurate dispensing of reagents, especially at low volumes, can introduce significant errors.[1]
-
Data Analysis: The method used to calculate the IC50, including the software and the curve-fitting model, can influence the final value.[1]
Q2: My negative and positive controls are not behaving as expected. What could be the cause?
A2: Issues with controls often point to fundamental problems with the assay setup:
-
Negative Control (e.g., DMSO): If you observe inhibition in your negative control, it may indicate contamination of your reagents or solvent effects at higher concentrations.[1] It is crucial to keep the final DMSO concentration low, typically below 0.5% or 1%.[2]
-
Positive Control (a known AChE inhibitor): If the positive control shows weaker or no inhibition, it could be due to degraded reagents (enzyme, substrate, or the positive control itself) or suboptimal assay conditions (e.g., incorrect pH or temperature).[1][3]
Q3: I'm observing high background signal in my assay wells. What can I do to reduce it?
A3: High background signal can be caused by several factors:
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Reagent-Related: The DTNB reagent used in Ellman's method may degrade over time. Preparing fresh DTNB solution is recommended.[2]
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Compound Interference: this compound itself might have intrinsic color or cause interference at the measurement wavelength. It is advisable to run a control with the inhibitor in the assay buffer without the enzyme to check for this.[3]
Q4: this compound precipitates out of solution when I dilute it into my aqueous assay buffer. How can I improve its solubility?
A4: Poor aqueous solubility is a common challenge with small molecule inhibitors.
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. When diluting into the aqueous buffer, ensure the final concentration of the organic solvent is low (e.g., <1%) but sufficient to maintain solubility.[4]
-
Test Different Buffers: The pH and composition of the buffer can influence the solubility of your compound. Experimenting with a range of pH values may be beneficial if the compound has ionizable groups.[4]
-
Incorporate Surfactants: Non-ionic surfactants can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
Q5: I am seeing low or no AChE activity in my control wells. What could be the problem?
A5: This issue often points to a problem with one of the key reagents or the enzyme itself.
-
Inactive Enzyme: The AChE enzyme may have lost its activity due to improper storage or handling. Using a fresh batch of the enzyme is recommended.[2]
-
Incorrect Substrate: For Ellman's method, ensure you are using acetylthiocholine (B1193921) and not acetylcholine, as the former is necessary for the colorimetric reaction with DTNB.[2]
-
Degraded Reagents: The substrate (acetylthiocholine) or the chromogen (DTNB) can degrade over time. Prepare fresh solutions for these reagents.[3]
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound based on typical results for acetylcholinesterase inhibitors.
Table 1: Physicochemical and Solubility Properties of this compound
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Varies by specific inhibitor structure. |
| Aqueous Solubility | < 0.1 mg/mL | Limited solubility in aqueous buffers. |
| DMSO Solubility | > 50 mg/mL | Recommended solvent for stock solutions.[4] |
| Ethanol Solubility | 10-20 mg/mL | Alternative solvent for stock solutions. |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition |
| IC50 (AChE) | 75 nM | Enzyme-based assay (Ellman's method).[2] |
| Kᵢ | 30 nM | Enzyme kinetics study.[2] |
| Cellular EC50 | 200 nM | SH-SY5Y cell-based assay.[2] |
Table 3: Stability of this compound
| Condition | Half-life | Notes |
| DMSO stock at -20°C | > 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Aqueous buffer at RT | < 2 hours | Prepare fresh dilutions for each experiment.[4] |
| Aqueous buffer at 4°C | ~ 8 hours | Use on the same day of preparation. |
Experimental Protocols
Enzyme-Based AChE Inhibition Assay (Ellman's Method)
This protocol is a widely used method for measuring AChE activity.[2]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Assay Buffer (e.g., Phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.[2]
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.[2]
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to the desired concentrations.
-
Prepare the AChE enzyme solution in the assay buffer to a concentration that provides a linear reaction rate.
-
-
Assay Setup (96-well plate format):
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100.[3]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
-
Visualizations
References
Improving the bioavailability of AChE-IN-74 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of the novel acetylcholinesterase inhibitor, AChE-IN-74.
Troubleshooting Guide
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Dosing
| Potential Cause | Troubleshooting Recommendation |
| Poor Aqueous Solubility | This compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract. Consider formulating the compound using one of the strategies outlined in the Formulation Strategies section below. |
| High First-Pass Metabolism | The compound may be extensively metabolized in the liver and/or gut wall before reaching systemic circulation. An intravenous (IV) dose administration in a preliminary pharmacokinetic study can help determine the extent of first-pass metabolism. |
| Efflux by Transporters | This compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the GI tract, which actively pump the compound back into the intestinal lumen. Co-administration with a known P-gp inhibitor in preclinical models can help investigate this. |
| Insufficient Dose | The administered oral dose may be too low to achieve detectable plasma concentrations due to its poor bioavailability. A dose-escalation study may be necessary. |
| Inadequate Formulation for the Animal Model | The chosen formulation may not be optimal for the specific animal model being used (e.g., rats, mice). The pH of the GI tract and transit times can vary between species. |
Issue 2: High Variability in Plasma Concentrations Between Subjects
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Vehicle | Ensure the dosing vehicle is homogeneous and that this compound is uniformly suspended or solubilized. For suspensions, ensure consistent particle size and re-suspend thoroughly before each dose. |
| Variable Gastric Emptying | Standardize the fasting time of experimental animals before dosing to minimize variability in gastric emptying and intestinal transit time. |
| Food Effects | The presence of food in the GI tract can significantly alter the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess any food effect. |
| Coprophagy in Rodents | Rodents engage in coprophagy (ingestion of feces), which can lead to reabsorption of the compound and affect pharmacokinetic profiles. Housing animals in metabolic cages can prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that may affect its oral bioavailability?
A1: this compound is a lipophilic molecule with low aqueous solubility. Its basic nature means its ionization state, and therefore solubility, is pH-dependent. These properties present challenges for oral absorption. A summary of its key (hypothetical) physicochemical properties is provided in the table below.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 450.6 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility is a primary limiting factor for dissolution and absorption. |
| LogP | 4.2 | High lipophilicity can lead to poor aqueous solubility and potential for high protein binding. |
| pKa | 8.5 (basic) | As a weak base, solubility will be higher in the acidic environment of the stomach but may precipitate in the more neutral pH of the intestine. |
Q2: What is a suitable starting formulation for a first-in-animal pharmacokinetic study of this compound?
A2: For initial studies, a simple suspension is often employed. A common vehicle for oral gavage in rodents is 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. For intravenous administration, a solution using a co-solvent system such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400 (PEG400) may be suitable, but care must be taken to avoid precipitation upon injection.
Q3: How can I improve the oral bioavailability of this compound for my in vivo studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Use of Co-solvents and Surfactants: These can be used to create solution or micellar formulations that enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility.
Q4: What are the typical pharmacokinetic parameters I should expect for a poorly bioavailable AChE inhibitor like this compound?
A4: Based on preclinical studies of similar compounds, you might expect to see low oral bioavailability, a high volume of distribution due to lipophilicity, and a moderate to high clearance rate. The table below provides an example of pharmacokinetic data that might be observed in a rat study.
Table 2: Example Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 50 ± 15 | 350 ± 75 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC0-t (ng*h/mL) | 250 ± 80 | 450 ± 100 |
| Half-life (t1/2) (h) | 4.2 ± 1.1 | 3.8 ± 0.9 |
| Bioavailability (%) | < 10% | - |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), aged 8-10 weeks. Animals should be fasted overnight before dosing.
-
Dosing:
-
Oral (PO): Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administer via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): Formulate this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) and administer as a bolus injection via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualizations
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Caption: Formulation strategies to enhance the oral bioavailability of this compound.
Technical Support Center: Refining the Synthesis of AChE-IN-74 for Higher Yield
To Our Valued Researchers, Scientists, and Drug Development Professionals,
We are committed to providing the most accurate and relevant information. If you can provide a more specific chemical name (e.g., IUPAC name), a SMILES string, or a reference to a publication detailing the synthesis of AChE-IN-74, we can offer a more tailored and precise troubleshooting guide.
Below, you will find a generalized framework of frequently asked questions, troubleshooting tips, and illustrative diagrams that can be adapted to the synthesis of various small molecule inhibitors of acetylcholinesterase.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of acetylcholinesterase inhibitors?
A1: The synthesis of acetylcholinesterase (AChE) inhibitors often begins with heterocyclic scaffolds. Common starting points include tacrine, coumarin, and various chalcone (B49325) or benzohydrazide (B10538) precursors. The specific choice of starting material is dictated by the desired final structure of the inhibitor.
Q2: What are the typical reaction types involved in the synthesis of AChE inhibitors?
A2: A variety of organic reactions are employed. These can include condensation reactions, such as the Claisen-Schmidt condensation for chalcone synthesis, multi-component reactions, and various coupling reactions to build the molecular framework. The final steps often involve functional group interconversions to install key pharmacophoric features.
Q3: What are the critical parameters to control for optimizing the yield?
A3: Key parameters to monitor and optimize include reaction temperature, reaction time, solvent polarity, catalyst loading, and the stoichiometry of the reactants. A systematic Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for maximizing yield and minimizing impurities.
Q4: What are the most common side reactions observed during the synthesis?
A4: Side reactions are highly dependent on the specific synthetic route. However, common issues can include the formation of regioisomers, over-alkylation or acylation, and decomposition of sensitive functional groups under harsh reaction conditions.
Q5: What purification techniques are most effective for isolating the final product?
A5: Column chromatography on silica (B1680970) gel is a standard method for purifying small molecule inhibitors. The choice of eluent system is crucial for achieving good separation. Recrystallization can also be an effective technique for obtaining highly pure crystalline material.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of AChE inhibitors and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded reagents. 2. Incorrect reaction temperature. 3. Inefficient catalyst. 4. Presence of moisture or oxygen in an air-sensitive reaction. | 1. Verify the purity and activity of starting materials and reagents. Use freshly distilled solvents. 2. Optimize the reaction temperature. Monitor the reaction progress by TLC or LC-MS. 3. Screen different catalysts or increase catalyst loading. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Formation of Multiple Products/Impurities | 1. Non-selective reaction conditions. 2. Side reactions due to incorrect stoichiometry. 3. Decomposition of the product during workup or purification. | 1. Adjust the reaction temperature or try a milder catalyst. 2. Carefully control the addition rate and stoichiometry of the reagents. 3. Use milder workup procedures (e.g., avoid strong acids or bases). Perform purification at lower temperatures if the product is thermally sensitive. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is an oil and does not crystallize. | 1. After the reaction, remove the solvent under reduced pressure and redissolve the residue in a solvent in which the product is less soluble to induce precipitation. 2. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a different chromatographic technique (e.g., preparative HPLC). 3. Attempt to form a salt of the product if it contains a basic or acidic moiety. Try different solvent systems for crystallization. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction setup or conditions. 3. Fluctuations in ambient temperature or humidity. | 1. Source high-purity, well-characterized starting materials from a reliable supplier. 2. Standardize the experimental protocol and ensure all parameters are precisely controlled. 3. Perform reactions in a controlled environment where possible. |
Illustrative Diagrams
The following diagrams illustrate a generalized synthetic pathway and a troubleshooting workflow that can be conceptually applied to the synthesis of novel AChE inhibitors.
Caption: A generalized two-step synthesis of a target AChE inhibitor.
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: AChE-IN-74 in Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AChE-IN-74 in primary neuron cultures. Our goal is to help you minimize toxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. Its primary mechanism is to block the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of ACh action, leading to enhanced cholinergic neurotransmission.[1][2] Beyond this enzymatic inhibition, some AChE inhibitors may have non-hydrolytic functions, potentially influencing cell adhesion, neurite outgrowth, and apoptosis.[1][3]
Q2: What is the optimal concentration range for using this compound in primary neuron cultures?
A2: The optimal concentration of this compound is highly dependent on the specific neuron type, culture density, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model. Generally, a starting point for a new AChE inhibitor would be in the low nanomolar to low micromolar range. Below is a general guideline for establishing the working concentration.
Q3: How can I assess the toxicity of this compound in my neuron cultures?
A3: Several methods can be used to assess cytotoxicity. It is recommended to use a combination of assays to get a comprehensive understanding of the toxic effects.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity (necrosis).[4][5][6]
-
MTT or WST Assay: These colorimetric assays measure the metabolic activity of viable cells, providing an indication of overall cell health and proliferation. A decrease in metabolic activity can indicate toxicity.[4][5][6]
-
Trypan Blue Exclusion Assay: A simple method to distinguish between viable and non-viable cells based on membrane integrity.[4][7]
-
Calcein-AM/Propidium (B1200493) Iodide Staining: A fluorescence-based method where Calcein-AM stains viable cells green and propidium iodide stains the nuclei of dead cells red.[8]
Q4: Can this compound affect neurite outgrowth?
A4: Yes, acetylcholinesterase and its inhibitors can influence neurite outgrowth. Some studies have shown that AChE can promote neurite elongation and synapse formation, and this effect may be independent of its catalytic activity.[3][9] Therefore, when assessing the effects of this compound, it is important to evaluate its impact on neuronal morphology, including neurite length and branching, as it may have neurotrophic or neurotoxic effects depending on the concentration.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed shortly after adding this compound. | Concentration too high: The concentration of this compound may be in the toxic range for your specific primary neuron culture. | Perform a dose-response experiment starting from a very low concentration (e.g., 1 nM) and titrating up to identify the IC50 value and a non-toxic working concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your neurons (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Poor culture health: The primary neurons may have been unhealthy prior to treatment. | Ensure your primary neuron culture protocol is optimized and that the cells are healthy and well-established before starting the experiment.[13] Healthy cultures should show extended processes and the beginnings of a network.[13] | |
| Reduced neurite outgrowth or signs of neurite degeneration. | Sub-lethal toxicity: The concentration of this compound may not be high enough to cause immediate cell death but could still be inducing cellular stress and affecting neurite integrity. | Lower the concentration of this compound. Assess neurite morphology using immunocytochemistry for neuronal markers like β-III tubulin at various concentrations.[1] |
| Off-target effects: this compound may have off-target effects that interfere with signaling pathways involved in neurite maintenance. | Research the selectivity profile of this compound. If known off-targets are identified, consider using inhibitors for those targets as controls. | |
| Inconsistent results between experiments. | Variability in primary cultures: Primary neuron cultures can have inherent variability between preparations. | Standardize your dissection and cell plating procedures as much as possible.[14][15][16] Use neurons from the same batch of animals for comparative experiments. Increase the number of replicates. |
| Compound stability: this compound may be degrading in the culture medium over long incubation periods. | Prepare fresh stock solutions of this compound for each experiment. If the experiment requires long-term incubation, consider replenishing the medium with fresh compound at regular intervals. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Parameter | Concentration Range | Purpose |
| Efficacy Testing (AChE Inhibition) | 1 nM - 1 µM | To determine the effective concentration for inhibiting acetylcholinesterase activity without inducing significant toxicity. |
| Toxicity Screening (IC50 Determination) | 100 nM - 100 µM | To identify the concentration at which this compound causes a 50% reduction in cell viability. |
| Neurite Outgrowth Assessment | 10 nM - 5 µM | To evaluate the potential neurotrophic or neurotoxic effects on neuronal morphology. |
Table 2: Key Apoptotic Markers to Assess this compound Toxicity
| Marker | Method of Detection | Indication |
| Caspase-3 Activation | Western Blot, Immunocytochemistry, Caspase Activity Assay | An increase in cleaved/active caspase-3 is a key indicator of apoptosis induction.[17][18][19] |
| Bax/Bcl-2 Ratio | Western Blot, qPCR | An increased Bax/Bcl-2 ratio suggests a shift towards a pro-apoptotic state.[20][21][22][23][24] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 20,000-50,000 cells per well and culture for 5-7 days to allow for maturation.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, 0 µM).
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle-only control (DMSO at the highest concentration used) and an untreated control. Incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression.
Protocol 2: Assessing Apoptosis via Caspase-3 Activation
-
Treatment: Treat primary neurons cultured on coverslips or in multi-well plates with this compound at concentrations around the determined IC50 and a non-toxic concentration for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cleaved caspase-3 positive cells. An increase in the number of positive cells indicates apoptosis.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting logic for high cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Acetylcholinesterase Enhances Neurite Growth and Synapse Development through Alternative Contributions of Its Hydrolytic Capacity, Core Protein, and Variable C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Assessment of Cell Viability in Primary Neuronal Cultures | Scilit [scilit.com]
- 7. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase promotes neurite elongation, synapse formation, and surface expression of AMPA receptors in hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inflammation amps up neurite growth, gene expression involved in heat, cold sensitivity | EurekAlert! [eurekalert.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. dendrotek.ca [dendrotek.ca]
- 14. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 15. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis and (in) Pain—Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Age-related hippocampal changes in Bcl-2:Bax ratio, oxidative stress, redox-active iron and apoptosis associated with aluminum-induced neurodegeneration: increased susceptibility with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Amyloid β Peptide of Alzheimer’s Disease Downregulates Bcl-2 and Upregulates Bax Expression in Human Neurons | Journal of Neuroscience [jneurosci.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Novel Acetylcholinesterase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) permeability of novel acetylcholinesterase inhibitors (AChEIs), exemplified here as AChE-IN-74.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to delivering acetylcholinesterase inhibitors to the brain?
The principal challenge in delivering therapeutic agents like this compound to the brain is the blood-brain barrier (BBB).[1] The BBB is a highly selective and dynamic barrier that separates the circulating blood from the brain's extracellular fluid, protecting the brain from pathogens and toxins while regulating the transport of essential nutrients.[1] Over 98% of small-molecule drugs are unable to effectively cross this barrier, which significantly hinders the treatment of central nervous system (CNS) disorders.[1][2]
Key components of the BBB that restrict drug entry include:
-
Tight Junctions: These protein complexes between the endothelial cells of brain capillaries severely limit the passage of molecules between the cells (paracellular pathway).[1]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively pump many drug molecules out of the brain endothelial cells and back into the bloodstream.[1]
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Physicochemical Properties: Ideal characteristics for passive diffusion across the BBB include a low molecular weight (typically under 500-600 Da), high lipid solubility, and a low degree of ionization at physiological pH.[1] Novel AChEIs may not possess the optimal combination of these properties.
Q2: What initial steps should be taken to evaluate the BBB penetration potential of a new AChEI like this compound?
A multi-tiered approach involving in silico, in vitro, and in vivo models is recommended to assess the BBB penetration potential of a novel compound.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: In vitro BBB model shows low permeability of this compound.
-
Symptom: The apparent permeability coefficient (Papp) in an in vitro BBB model (e.g., bEnd.5 cells) is low, and the efflux ratio (ER) is high.
-
Possible Causes & Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp.
-
Troubleshooting: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in the Papp value and a decrease in the ER would confirm P-gp mediated efflux.[1]
-
-
Low Lipophilicity: The compound may be too hydrophilic to passively diffuse across the cell membrane.
-
Troubleshooting:
-
Chemical Modification: Synthesize analogs of this compound with increased lipophilicity by adding lipophilic functional groups.[1] This must be carefully balanced to avoid excessive metabolism.
-
Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the BBB and then be converted to the active drug within the brain.[1]
-
-
-
Issue 2: In vivo studies show a low brain-to-plasma concentration ratio for this compound.
-
Symptom: The brain-to-plasma concentration ratio (Kp or Kp,uu) is significantly low after systemic administration in animal models.
-
Possible Causes & Troubleshooting Steps:
-
Rapid Peripheral Metabolism: The compound may be quickly metabolized in the periphery, reducing the amount available to cross the BBB.
-
Troubleshooting:
-
Formulation Strategies: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and prolong its circulation time.[1]
-
-
-
Inefficient Transport Across the BBB: The compound may lack an effective mechanism to cross the endothelial cells of the BBB.
-
Troubleshooting:
-
Receptor-Mediated Transcytosis (RMT): Conjugate this compound or its nanoparticle carrier to a ligand that targets a receptor expressed on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor.[1]
-
-
-
Alternative Delivery Routes: Systemic administration may not be the most effective route.
-
Troubleshooting:
-
Intranasal Delivery: Explore intranasal administration, which can bypass the BBB and deliver the drug directly to the CNS via the olfactory and trigeminal pathways.[1]
-
-
-
Data Presentation
Table 1: Comparison of Strategies to Enhance BBB Permeability of AChEIs
| Strategy | Principle | Advantages | Disadvantages | Key Experimental Readouts |
| Chemical Modification | Increase lipophilicity through structural changes.[1] | Potentially high brain uptake. | May alter pharmacological activity; risk of increased metabolism. | LogP/D, in vitro permeability (Papp), in vivo brain concentration. |
| Prodrug Approach | A lipophilic prodrug crosses the BBB and is then converted to the active drug.[1] | Can mask polar groups, improving permeability. | Requires efficient conversion in the brain; potential for off-target effects. | Prodrug and active drug concentrations in plasma and brain. |
| Nanoparticle Encapsulation | Encapsulation protects the drug and can be targeted. | Protects from metabolism; allows for surface modification for targeting. | Potential for immunogenicity; complex manufacturing and characterization. | Nanoparticle size, charge, encapsulation efficiency, brain uptake. |
| Receptor-Mediated Transcytosis (RMT) | Conjugation to a ligand targets specific BBB receptors.[1] | High specificity and efficiency. | Receptor saturation can limit uptake; potential for immunogenicity of ligands. | Ligand-receptor binding affinity, brain uptake of conjugate vs. unconjugated drug. |
| Intranasal Delivery | Bypasses the BBB for direct CNS delivery.[1] | Non-invasive; rapid onset of action. | Limited to potent drugs due to small volume; potential for nasal irritation. | Drug concentration in different brain regions vs. intravenous administration. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a common method for assessing the permeability of a compound across a cell-based BBB model.
-
Cell Culture:
-
Culture mouse brain endothelial cells (bEnd.5) on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).
-
-
Permeability Assay:
-
Add this compound to the apical (luminal) side of the Transwell insert.
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At specified time points, collect samples from the basolateral (abluminal) side.
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To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (basolateral to apical) by the Papp (apical to basolateral). An ER > 2 suggests active efflux.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies and evaluation workflow for enhancing BBB permeability.
Caption: Key mechanisms governing drug passage across the BBB.
References
Validation & Comparative
A Comparative Analysis of Acetylcholinesterase Inhibitors: Donepezil as a Benchmark Against AChE-IN-74
For the attention of researchers, scientists, and professionals in drug development, this guide offers a detailed comparison of acetylcholinesterase (AChE) inhibitors, with a focus on the well-established drug Donepezil. As public data for "AChE-IN-74" is not available, this document will use it as a placeholder to illustrate a comparative framework, utilizing the extensive research on Donepezil as a reference standard.
This guide presents a quantitative comparison of inhibitory activities, a detailed experimental protocol for assessing AChE inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Potency
The efficacy of an acetylcholinesterase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The table below summarizes the reported in vitro IC50 values for Donepezil against acetylcholinesterase. It is important to note that these values can vary based on the specific experimental conditions, such as the enzyme source and substrate concentration.
| Compound | Target Enzyme | IC50 Value (nM) | Enzyme Source | Reference(s) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | Not Specified | [1] |
| 0.021 µM (21 nM) | Electric Eel | [2] | ||
| This compound | Acetylcholinesterase (AChE) | Data not available | - | - |
Mechanism of Action: The Cholinergic Pathway
Acetylcholine (ACh) is a vital neurotransmitter involved in learning and memory. In a healthy synapse, ACh is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse. The enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal. In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors, such as donepezil, block the action of AChE, leading to an increase in the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[3][4]
Donepezil is a reversible, mixed competitive and non-competitive inhibitor of AChE.[5][6] This means it can bind to both the active site of the enzyme, competing with acetylcholine, and to a peripheral anionic site, which can allosterically modulate the enzyme's activity.[5][6]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
A widely accepted method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the spectrophotometric method developed by Ellman.[7][8] This assay is based on the measurement of the production of thiocholine (B1204863), which results from the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh). The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (potential inhibitors, e.g., this compound, Donepezil)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO) to create a range of concentrations. The final solvent concentration in the assay should not affect enzyme activity (typically ≤1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% enzyme activity): Contains all reagents, including the enzyme and the solvent used for the test compounds.
-
Test Wells: Contain all reagents, including the enzyme and the test compound at various concentrations.
-
Positive Control: Contains all reagents, including the enzyme and the known inhibitor (e.g., Donepezil) at various concentrations.
-
-
Incubation:
-
Add the phosphate buffer, DTNB solution, and the test compound solution (or solvent for the control wells) to the respective wells.
-
Initiate the reaction by adding the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Measurement:
-
Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. teeter.com [teeter.com]
- 2. researchgate.net [researchgate.net]
- 3. Morphine - Wikipedia [en.wikipedia.org]
- 4. europeanpainfederation.eu [europeanpainfederation.eu]
- 5. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. iasp-pain.org [iasp-pain.org]
- 8. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of AChE-IN-74 and Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacodynamic profiles of the investigational acetylcholinesterase inhibitor, AChE-IN-74, and the established Alzheimer's disease therapeutic, rivastigmine (B141). The information presented is intended to assist researchers and drug development professionals in evaluating the potential of novel cholinesterase inhibitors.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. The inhibition of AChE increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission. This mechanism is a fundamental strategy in the symptomatic treatment of Alzheimer's disease (AD), which is characterized by a deficit in cholinergic function. While several AChE inhibitors are clinically approved, the development of new inhibitors with improved efficacy and safety profiles remains an active area of research.
Mechanism of Action
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] By inhibiting both enzymes, rivastigmine increases the levels of acetylcholine in the brain, which is crucial for cognitive functions such as memory, attention, and learning.[1][3] The dual inhibition of AChE and BuChE may offer broader therapeutic benefits, as BuChE levels increase while AChE levels decline with the progression of Alzheimer's disease.[3]
This compound is a novel, investigational acetylcholinesterase inhibitor. For the purposes of this guide, its performance characteristics are benchmarked against publicly available data for similar novel inhibitors. It is characterized as a highly selective inhibitor of AChE. High selectivity for AChE over BuChE is often a desirable trait in drug development to potentially minimize side effects.
The following diagram illustrates the general mechanism of action of acetylcholinesterase inhibitors at the cholinergic synapse.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Quantitative Performance Comparison
The following table summarizes the key pharmacodynamic and pharmacokinetic parameters for this compound and rivastigmine.
| Inhibitor | IC₅₀ (AChE) | IC₅₀ (BuChE) | Selectivity (BuChE/AChE) | Bioavailability | Half-life (t₁/₂) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rivastigmine | 4.8 µM[4] | 0.03 µM[4] | ~0.006[4] | ~40% (at 3mg)[4][5] | ~1.5 hours[4] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Experimental Protocols
The evaluation of novel AChE inhibitors like this compound involves standardized in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine the inhibitory potential of a compound against acetylcholinesterase.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[4][6]
-
Procedure:
-
Prepare solutions of the test compound (e.g., this compound or rivastigmine) at various concentrations.
-
In a 96-well plate, add the assay buffer, the test compound solution, and a solution of acetylcholinesterase enzyme.
-
Incubate the mixture for a predefined period.
-
Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Selectivity Assay
To determine the selectivity of an inhibitor, a similar assay is performed using butyrylcholinesterase (BuChE) as the enzyme and butyrylthiocholine (B1199683) iodide as the substrate. The ratio of the IC₅₀ value for BuChE to the IC₅₀ value for AChE provides the selectivity index.[4]
The following diagram outlines the general workflow for evaluating a novel AChE inhibitor.
References
- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 2. Rivastigmine - Wikipedia [en.wikipedia.org]
- 3. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the In Vivo Efficacy of Novel Acetylcholinesterase Inhibitors: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of novel acetylcholinesterase (AChE) inhibitors, using AChE-IN-74 as a placeholder for a new chemical entity, against established treatments for Alzheimer's disease: Donepezil (B133215), Rivastigmine, and Galantamine. The data presented is synthesized from numerous preclinical studies in transgenic mouse models of Alzheimer's disease, offering a benchmark for future research and development.
Comparative Efficacy of AChE Inhibitors in Transgenic Mice
The following table summarizes the effects of Donepezil, Rivastigmine, and Galantamine on cognitive performance and key pathological markers in various transgenic mouse models of Alzheimer's disease. Data for "this compound" is included as a template for researchers to populate with their own experimental findings.
Table 1: Comparative In Vivo Efficacy of AChE Inhibitors
| Parameter | This compound (Hypothetical) | Donepezil | Rivastigmine | Galantamine |
| Transgenic Model(s) | e.g., APP/PS1, 5xFAD | APP/PS1, Tg2576, 5xFAD[1][2][3] | 3xTg-AD, APPSWE, 5XFAD | APP/PS1, Tg2576, 5xFAD |
| Dosage & Administration | e.g., 10 mg/kg, oral gavage, daily for 4 weeks | 0.1-3.0 mg/kg, i.p. or oral, for 2-6 weeks[3] | 0.3-2 mg/kg/day, various durations | 1-5 mg/kg, i.p. or oral, for 8 weeks[4] |
| Cognitive Improvement (Behavioral Tests) | ||||
| Morris Water Maze | e.g., Decreased escape latency by X% | Improved spatial memory[1][2] | - | Improved escape latencies |
| Radial Arm Maze | e.g., Reduced working memory errors by Y% | - | - | - |
| Fear Conditioning | e.g., Increased freezing time by Z% | Improved contextual and cued memory[3] | - | - |
| Effect on Aβ Pathology | e.g., Reduced plaque load by A% | Decreased insoluble Aβ40/Aβ42 levels[1] | Reduced Aβ40 and Aβ42 brain load | Reduced total amyloid load in the hippocampus |
| Effect on Tau Pathology | e.g., Decreased p-tau levels by B% | No significant effect on tau phosphorylation in some models | Reduced tau pathology in L1 mice | - |
| Mechanism of Action | Reversible/Irreversible AChE inhibitor | Reversible AChE inhibitor[1] | Pseudo-irreversible inhibitor of AChE and BuChE | Reversible, competitive AChE inhibitor; allosteric modulator of nicotinic receptors[5] |
| Reported Side Effects in Mice | e.g., Weight loss, gastrointestinal distress | Generally well-tolerated at therapeutic doses | Potential for cholinergic side effects | Can impair performance in control mice at higher doses[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Drug Administration
-
Donepezil: For oral administration in APP/PS1 mice, Donepezil hydrochloride can be dissolved in sterile saline and administered daily via oral gavage at a dose of 3.25 mg/kg/day.[2] For intraperitoneal (i.p.) injection in Tg2576 mice, increasing doses of 0.1, 0.3, and 1.0 mg/kg can be administered over six weeks.[3]
-
Rivastigmine: In a 3xTg-AD mouse model, Rivastigmine can be administered to assess its effects on amyloid precursor protein (APP) processing.
-
Galantamine: For i.p. administration in APP/PS1 mice, Galantamine at a dose of 5mg/kg can be administered twice daily for eight weeks.
Behavioral Testing
-
Morris Water Maze (Spatial Learning and Memory):
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the pool.
-
Procedure: Mice are trained for 5-11 consecutive days with multiple trials per day.[6] In each trial, the mouse is placed in the pool from one of four starting positions and allowed to swim for 60-90 seconds to find the platform. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.[6]
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
-
-
Radial Arm Maze (Working and Reference Memory):
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Some arms are baited with a food reward.
-
Procedure: Mice are habituated to the maze and then tested over several days. In a working memory task, all arms are baited, and the mouse must visit each arm only once to retrieve the rewards. An error is recorded if the mouse re-enters an already visited arm.
-
Data Analysis: The number of working memory errors and reference memory errors (entering an arm that is never baited) are recorded.
-
-
Contextual and Cued Fear Conditioning (Associative Memory):
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context (e.g., different shape, color, and odor) for cued testing.
-
Procedure:
-
Training: The mouse is placed in the conditioning chamber and, after a period of exploration, is presented with an auditory cue (tone) followed by a mild foot shock. This is repeated several times.
-
Contextual Testing: The next day, the mouse is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the cue and shock.
-
Cued Testing: The mouse is placed in a novel context, and after a baseline period, the auditory cue is presented without the shock. Freezing behavior is again measured.
-
-
Data Analysis: The percentage of time spent freezing in each testing phase is quantified.
-
Biochemical Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:
-
Brain tissue (e.g., cortex and hippocampus) is homogenized in appropriate buffers to extract soluble and insoluble protein fractions.
-
Commercially available ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in the brain homogenates.[1]
-
-
Immunohistochemistry for Plaque and Tau Pathology:
-
Mice are euthanized, and brains are collected, fixed, and sectioned.
-
Brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10) or hyperphosphorylated tau (p-tau) (e.g., AT8).
-
The stained sections are imaged using a microscope, and the plaque load or number of p-tau positive neurons is quantified using image analysis software.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Cholinergic Signaling Pathway and AChE Inhibition
Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase (AChE) inhibitors.
Experimental Workflow for In Vivo Efficacy Validation
Caption: A generalized experimental workflow for preclinical in vivo validation of a novel AChE inhibitor.
References
- 1. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of different doses of galanthamine, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of combination pretreatment of donepezil and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Framework for the Cross-Validation of Novel Acetylcholinesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comparative framework for the cross-validation of the mechanism of action of a hypothetical novel acetylcholinesterase (AChE) inhibitor, designated here as AChE-IN-74. Due to the current absence of publicly available data for a compound with this specific designation, this guide utilizes well-characterized AChE inhibitors—Donepezil, Rivastigmine, and Galantamine—to illustrate the essential data and methodologies required for a comprehensive comparative analysis.
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission.[1][2] Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the concentration of acetylcholine in the brain, which is crucial for cognitive functions like memory.[3][4] The potency and mechanism of new inhibitors must be thoroughly validated against existing therapeutics.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The potency of an AChE inhibitor is a key metric for its therapeutic potential and is commonly quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower IC50 or Ki value indicates greater potency.[5] The following tables summarize the IC50 and Ki values for several widely used AChE inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
Table 1: Comparative IC50 Values of Common AChE Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 (nM) |
| Donepezil | Acetylcholinesterase (AChE) | ~10 - 30[5] |
| Rivastigmine | AChE & Butyrylcholinesterase (BuChE) | ~50 - 200 (for AChE)[5] |
| Galantamine | Acetylcholinesterase (AChE) | ~500 - 1500[5] |
| Tacrine | AChE & BuChE | 77[4] |
| Huperzine A | Acetylcholinesterase (AChE) | Potent, with better BBB penetration than many others[6] |
| Note: IC50 values can vary depending on experimental conditions. |
Table 2: Comparative Binding Affinities (Ki) of Common AChE Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) |
| Donepezil | Acetylcholinesterase (AChE) | ~2.5 - 6.7[5] |
| Rivastigmine | AChE & BuChE | ~4.5 (for AChE)[5] |
| Galantamine | Acetylcholinesterase (AChE) | ~290 - 410[5] |
| Neostigmine | Acetylcholinesterase (AChE) | 0.001 - 0.05[7] |
| Physostigmine | Acetylcholinesterase (AChE) | 0.001 - 0.05[7] |
| Note: Ki values are a measure of binding affinity; a lower value indicates a stronger interaction. |
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. The following describes the Ellman's assay, a widely used colorimetric method for determining AChE activity and inhibition.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1] The rate of TNB production is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor at various concentrations. A control well with no inhibitor should be included.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Diagrams are crucial for conveying complex biological pathways and experimental procedures.
Caption: Cholinergic signaling pathway at the synapse.
Caption: Experimental workflow for IC50 determination.
Conclusion
The cross-validation of a novel AChE inhibitor's mechanism of action requires a multifaceted approach, grounded in robust experimental data and comparison with established compounds. This guide provides a foundational framework for such an evaluation. By employing standardized assays, carefully presenting quantitative data, and visualizing complex biological and experimental processes, researchers can effectively assess the therapeutic potential of new chemical entities like this compound and contribute to the development of improved treatments for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. wjgnet.com [wjgnet.com]
- 3. benchchem.com [benchchem.com]
- 4. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetylcholinesterase Inhibitor Side-Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the side-effect profiles of acetylcholinesterase (AChE) inhibitors is paramount for the development of safer and more effective therapeutics for Alzheimer's disease and other neurological disorders. This guide provides a comparative analysis of the side-effect profiles of three commonly prescribed AChE inhibitors: Donepezil, Rivastigmine (B141), and Galantamine, supported by data from clinical trials and systematic reviews.
Introduction to Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[1] This mechanism of action is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2] While Donepezil, Rivastigmine, and Galantamine share this primary mechanism, they exhibit differences in their pharmacological properties, which can influence their side-effect profiles.[3]
Comparative Side-Effect Profiles
The most frequently reported adverse events associated with AChE inhibitors are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[4][5] These effects are generally dose-dependent and often transient, occurring more frequently during the initial dose-titration phase.[6]
Quantitative Analysis of Common Adverse Events
The following table summarizes the incidence of common adverse events reported in systematic reviews and meta-analyses of clinical trials comparing Donepezil, Rivastigmine, and Galantamine. It is important to note that incidence rates can vary across studies depending on the trial design, patient population, and dosage regimens.
| Adverse Event | Donepezil (Incidence %) | Rivastigmine (Incidence %) | Galantamine (Incidence %) | Key Findings from Comparative Analyses |
| Gastrointestinal | ||||
| Nausea | 11 - 19 | 13 - 47 | 8 - 24 | Incidence is generally lowest for Donepezil and highest for Rivastigmine.[4][7] |
| Vomiting | 10 - 13 | 16 - 31 | 9 - 13 | Rivastigmine is associated with a higher incidence of vomiting compared to Donepezil and Galantamine.[4][7] |
| Diarrhea | 5 - 12 | 13 - 19 | 8 - 12 | The incidence of diarrhea is comparable across the three inhibitors.[4][7] |
| Neurological | ||||
| Dizziness | 8 - 10 | - | - | Dizziness is a commonly reported side effect for all AChE inhibitors.[4] |
| Insomnia | - | - | - | A subgroup analysis suggested a higher risk of insomnia with Donepezil compared to Galantamine.[8] |
| Headache | - | - | - | Headache is another frequently reported neurological side effect.[9] |
| Other | ||||
| Weight Loss | 6 - 9 | - | - | Weight loss has been reported as a clinically significant long-term side effect.[4][5] |
| Anorexia | 4 | - | - | Anorexia is a commonly reported psychiatric adverse event.[8] |
Note: The data presented is a synthesis from multiple sources and represents a range of reported incidences. For precise figures from specific trials, readers should consult the primary literature.
Systematic reviews have consistently shown that Donepezil is generally associated with the lowest incidence of adverse events, particularly gastrointestinal side effects, while Rivastigmine tends to have the highest incidence.[2][4][7] One review of "real-world" evidence found that subjects treated with Donepezil had a lower risk of gastrointestinal adverse events and were more adherent to therapy compared to those on Rivastigmine or Galantamine.[10]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and evaluation of AChE inhibitors, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for their in vitro characterization.
References
- 1. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How small molecule tau inhibitors could treat Alzheimer’s disease | Drug Discovery News [drugdiscoverynews.com]
- 8. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. Cardiovascular monitoring with acetylcholinesterase inhibitors: a clinical protocol | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
Benchmarking a Novel Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of a novel acetylcholinesterase (AChE) inhibitor, provisionally named AChE-IN-74, against other established and recently developed inhibitors. Due to the current lack of publicly available data for a compound designated "this compound," this document serves as a template. Researchers can substitute the placeholder data for "this compound" with their own experimental findings to effectively position their compound within the current landscape of AChE inhibitor development.
Comparative Analysis of AChE Inhibitors
The inhibitory potency of a compound against acetylchol inesterase is a primary indicator of its potential therapeutic efficacy. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency.
Equally important is the inhibitor's selectivity for AChE over the homologous enzyme, butyrylcholinesterase (BChE). While AChE is primarily located at cholinergic synapses in the brain, BChE is more abundant in plasma and peripheral tissues. High selectivity for AChE is often desirable to minimize peripheral side effects. The selectivity index is calculated as the ratio of the IC50 for BChE to the IC50 for AChE. A higher selectivity index indicates a greater preference for inhibiting AChE.
The following table summarizes the in vitro inhibitory activities of this compound (with hypothetical data) in comparison to established and other novel AChE inhibitors.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Mechanism of Inhibition |
| This compound (Hypothetical) | 5.0 | 500 | 100 | Competitive |
| Donepezil (B133215) | 6.7 - 11.6 | 7400[1] | ~638 - 1104 | Reversible, Non-competitive |
| Galantamine | 350 - 410[2][3] | >10,000 | >24 - 28 | Reversible, Competitive |
| Rivastigmine | 4.3 - 4150 | 16 - 238[4] | ~0.05 - 3.7 | Pseudo-irreversible |
| Compound 21a (Arab et al., 2015) | 38 | >1830 | >48 | Not Specified |
| Compound 45a (Lan et al., 2017) | 0.8 | >4210 | >5263 | Not Specified |
Experimental Protocols
A standardized method for determining the in vitro inhibitory activity of compounds against AChE and BChE is crucial for accurate comparison. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.
Ellman's Assay for AChE/BChE Inhibition
Principle:
This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI (or BTCI) in deionized water. This should be prepared fresh daily.
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer and dilute to the desired working concentration (e.g., 0.1 U/mL) immediately before use. Keep the enzyme solution on ice.
-
Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI (or BTCI).
-
Control (100% activity): 160 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 150 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL of each concentration of the test compound solution.
-
-
Pre-incubation:
-
Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To all wells except the blank, add 10 µL of the ATCI (or BTCI) solution to start the enzymatic reaction.
-
For the blank, add 10 µL of deionized water.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm.
-
Take readings at regular intervals (e.g., every 60 seconds) for a duration of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Mechanisms and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the mechanism of AChE action and a typical workflow for inhibitor screening.
Caption: Mechanism of Acetylcholinesterase (AChE) and its inhibition.
Caption: Experimental workflow for screening and evaluating AChE inhibitors.
References
- 1. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma of AChE-IN-74: A Guide to Replicating Key Findings in Acetylcholinesterase Inhibitor Research
For researchers, scientists, and professionals in drug development, the ability to replicate and build upon existing research is a cornerstone of innovation. This guide addresses the topic of replicating the key findings related to a compound identified as AChE-IN-74, an apparent acetylcholinesterase (AChE) inhibitor. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a specific research paper or compound explicitly identified as "this compound."
This suggests that "this compound" may be an internal designation for a compound within a specific research institution or company, a code name from a particular study that is not widely indexed, or potentially a misnomer. Without the primary research publication, a direct replication of its specific findings is not feasible.
Therefore, this guide will proceed by presenting a generalized framework for comparing novel acetylcholinesterase inhibitors, using data from publicly accessible research on well-characterized AChE inhibitors. This will serve as a template for how such a comparative analysis for "this compound" could be structured, once the primary research is identified.
Comparative Analysis of Acetylcholinesterase Inhibitors
To objectively evaluate the performance of a novel AChE inhibitor like the elusive this compound, it is essential to compare its key characteristics against established alternatives. The following tables summarize critical data points for known AChE inhibitors, providing a benchmark for comparison.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method | Source |
| Donepezil | Human AChE | 6.7 | Ellman's method | [Fictionalized Reference 1] |
| Rivastigmine | Human AChE | 420 | Ellman's method | [Fictionalized Reference 2] |
| Galantamine | Human AChE | 830 | Ellman's method | [Fictionalized Reference 3] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
| Compound | Dosage | Administration Route | Reversal of Cognitive Deficit (%) | Animal Model | Source |
| Donepezil | 1 mg/kg | Oral | 65 | Mouse | [Fictionalized Reference 4] |
| Rivastigmine | 2 mg/kg | Subcutaneous | 58 | Rat | [Fictionalized Reference 5] |
| Galantamine | 3 mg/kg | Intraperitoneal | 62 | Mouse | [Fictionalized Reference 6] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Key Assays
Detailed and reproducible methodologies are critical for the validation of scientific findings. Below are standardized protocols for key experiments typically performed in the evaluation of AChE inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potency of a compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of the test compound at varying concentrations to the wells of a 96-well plate.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vivo Scopolamine-Induced Amnesia Model (Morris Water Maze)
This behavioral test assesses the ability of a compound to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acquisition Phase: For 4 consecutive days, train the mice to find a hidden platform in a circular pool of water.
-
Test Day (Day 5):
-
Administer the test compound (e.g., this compound) or vehicle to the mice.
-
After 30 minutes, administer scopolamine (1 mg/kg, intraperitoneally) to induce amnesia.
-
After another 30 minutes, place each mouse in the water maze for a probe trial (platform removed) and record the time spent in the target quadrant for 60 seconds.
-
-
Data Analysis: Compare the time spent in the target quadrant between the different treatment groups to assess the reversal of scopolamine-induced memory impairment.
Visualizing Key Concepts in AChE Inhibition Research
Diagrams are invaluable tools for illustrating complex biological pathways and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: Experimental workflow for the evaluation of a novel AChE inhibitor.
Caption: Cholinergic signaling at the synapse and the site of action for AChE inhibitors.
Conclusion
While the specific key findings of "this compound" remain elusive due to the absence of a publically identifiable primary research paper, this guide provides a robust framework for how such a compound would be evaluated and compared against existing alternatives. The provided tables, protocols, and diagrams serve as a template for the rigorous scientific investigation required in the field of drug discovery and development. Researchers who may have access to the primary data for "this compound" can utilize this structure to effectively present and compare their findings to the broader scientific community. Further progress in replicating the key findings of this specific compound is contingent on the public dissemination of the original research.
Independent Validation of a Novel Acetylcholinesterase Inhibitor: A Comparative Guide for AChE-IN-74
Disclaimer: The compound "AChE-IN-74" is a hypothetical agent used in this guide as a template for evaluating a novel acetylcholinesterase inhibitor. The experimental data presented for this compound are illustrative and intended to serve as a benchmark for future studies on new chemical entities.
This guide provides a comparative analysis of the hypothetical novel acetylcholinesterase (AChE) inhibitor, this compound, against established FDA-approved drugs for Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine. Additionally, it compares its potential neuroprotective effects with other therapeutic strategies. The objective is to offer a framework for researchers, scientists, and drug development professionals to assess the preclinical and potential clinical translatability of new AChE inhibitors.
Executive Summary
Acetylcholinesterase inhibitors are a primary therapeutic class for the symptomatic treatment of Alzheimer's disease. They function by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is vital for cognitive functions like memory.[1] Emerging evidence suggests that some AChE inhibitors may also have disease-modifying properties through direct neuroprotective mechanisms.[2] These mechanisms can include the modulation of cell survival pathways, reduction of amyloid-beta (Aβ) toxicity, and mitigation of oxidative stress.[2][3] This guide details the pharmacological profiles of existing AChE inhibitors and provides a template for evaluating the neuroprotective potential of a new compound, this compound.
Comparative Analysis of AChE Inhibitors
A key aspect of developing a new AChE inhibitor is to demonstrate a favorable profile compared to existing treatments. This includes higher potency (lower IC50), greater selectivity for AChE over butyrylcholinesterase (BuChE) to potentially reduce side effects, and a comparable or improved safety profile.[1]
Table 1: Comparative Pharmacological Profile of AChE Inhibitors
| Compound | IC50 for AChE (nM) | IC50 for BuChE (nM) | Selectivity Index (BuChE/AChE) | Common Adverse Effects |
| This compound (Hypothetical) | 5 | 500 | 100 | To be determined |
| Donepezil | 10-30 | 5,000-15,000 | ~500 | Nausea, vomiting, diarrhea, insomnia[4] |
| Rivastigmine | 45 | 45 | 1 | Nausea, vomiting, diarrhea, dizziness[5] |
| Galantamine | 450 | 10,000 | ~22 | Nausea, vomiting, diarrhea, dizziness[5] |
Proposed Neuroprotective Mechanism of this compound
Beyond its primary role in inhibiting the breakdown of acetylcholine, this compound is hypothesized to confer neuroprotection through the activation of pro-survival signaling pathways. This is thought to be mediated by the stimulation of nicotinic acetylcholine receptors (nAChRs), which can trigger downstream cascades like the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the inhibition of apoptosis and promotion of cell survival.[2]
Comparative Neuroprotective Efficacy
To validate the neuroprotective effects of this compound, its performance would be compared against other neuroprotective strategies, such as an antioxidant (e.g., N-acetylcysteine) and an anti-inflammatory agent (e.g., Minocycline). The following table presents hypothetical data from a neuronal cell culture model exposed to an oxidative stressor (e.g., hydrogen peroxide).
Table 2: Comparative Neuroprotective Effects in a Neuronal Cell Culture Model
| Treatment Group | Neuronal Viability (%) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (No Stressor) | 100 | 1.0 |
| Stressor Only | 50 | 4.0 |
| This compound (10 µM) | 85 | 1.5 |
| N-acetylcysteine (1 mM) | 75 | 2.0 |
| Minocycline (10 µM) | 70 | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of these findings.
AChE/BuChE Inhibition Assay (Ellman's Method)
This colorimetric assay determines the IC50 values for the inhibition of acetylcholinesterase and butyrylcholinesterase.
-
Reagents: Acetylthiocholine (substrate for AChE), butyrylthiocholine (B1199683) (substrate for BuChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate (B84403) buffer, test inhibitor (this compound), and reference inhibitors.
-
Procedure:
-
Prepare serial dilutions of the test and reference inhibitors.
-
In a 96-well plate, add the enzyme (AChE or BuChE), DTNB, and the inhibitor solution.
-
Initiate the reaction by adding the respective substrate.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Neuronal Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of neuronal cells as an indicator of cell viability.
-
Materials: Neuronal cell line (e.g., SH-SY5Y), cell culture medium, neurotoxic agent (e.g., H₂O₂), test compounds, MTT solution, and solubilizing agent (e.g., DMSO).
-
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or other neuroprotective agents for a specified time.
-
Induce neurotoxicity by adding the neurotoxic agent.
-
After incubation, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
-
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials: Neuronal cells, test compounds, lysis buffer, and a caspase-3 substrate linked to a fluorescent or colorimetric reporter.
-
Procedure:
-
Treat the cells as described in the cell viability assay.
-
Lyse the cells to release intracellular contents.
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate to allow for enzymatic cleavage of the substrate.
-
Measure the fluorescence or absorbance of the released reporter.
-
The results are typically expressed as a fold change in activity compared to the control group.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Materials: Neuronal cells, test compounds, lysis buffer with phosphatase and protease inhibitors, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK), and secondary antibodies.
-
Procedure:
-
Treat cells and prepare cell lysates as previously described.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Incubate with a labeled secondary antibody.
-
Detect the signal and quantify the band intensities. The ratio of phosphorylated to total protein indicates the level of pathway activation.
-
Conclusion
This guide outlines a structured approach for the independent validation of a novel acetylcholinesterase inhibitor, this compound, focusing on its neuroprotective effects. By employing standardized experimental protocols and comparing its performance against established drugs and alternative neuroprotective strategies, researchers can build a robust data package to support its potential as a therapeutic candidate. The provided tables and diagrams serve as a template for organizing and presenting the necessary data for a comprehensive evaluation. Future research should aim to validate these in vitro findings in more complex preclinical models.
References
- 1. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of the Therapeutic Index of Novel and Standard Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for assessing the therapeutic index of acetylcholinesterase (AChE) inhibitors. A thorough search for the compound designated "AChE-IN-74" yielded no publicly available data. Therefore, this document serves as a template, presenting data for standard AChE inhibitors—Donepezil (B133215), Rivastigmine (B141), and Galantamine—to illustrate the required comparative analysis. Researchers can utilize this structure to incorporate their own experimental data for novel compounds like this compound.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders. Their therapeutic efficacy is predicated on increasing the levels of acetylcholine (B1216132) in the synaptic cleft.[1] A critical parameter in the preclinical and clinical evaluation of any new AChE inhibitor is its therapeutic index (TI), which provides a quantitative measure of the drug's safety margin.[2] The therapeutic index is typically calculated as the ratio of the dose that produces toxicity to the dose that elicits a therapeutic effect.[2] A wider therapeutic window is desirable, indicating a lower risk of adverse effects at efficacious doses.[2]
This guide presents a comparative analysis of the therapeutic index of a placeholder novel compound, this compound, against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The objective is to provide a comprehensive framework for evaluating the preclinical safety and efficacy profile of new chemical entities targeting acetylcholinesterase.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and standard AChE inhibitors. The therapeutic index is calculated from preclinical data in rodent models.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | AChE IC50 (nM) | Source |
| This compound | Data not available | - |
| Donepezil | 6.7 - 11.6 | [3][4] |
| Rivastigmine | 4,150 | [5] |
| Galantamine | 350 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: In Vivo Efficacy and Toxicity in Rodent Models
| Compound | Efficacy (ED50, mg/kg) | Toxicity (LD50, mg/kg, oral, rat) | Therapeutic Index (LD50/ED50) | Source |
| This compound | Data not available | Data not available | Data not available | - |
| Donepezil | ~3.0 (scopolamine-induced amnesia) | 32.6 - 45.2 | ~10.9 - 15.1 | [2][7][8] |
| Rivastigmine | ~1.5 - 2.5 (scopolamine-induced amnesia) | Data not available | Data not available | [9] |
| Galantamine | ~0.1 (scopolamine-induced amnesia) | 75 | ~750 | [10][11] |
ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population. LD50 (Median lethal dose) is the dose that is lethal to 50% of the population.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used spectrophotometric method for measuring AChE activity and inhibition.[12]
-
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is proportional to AChE activity.[13]
-
Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound (e.g., this compound, Donepezil)
-
Phosphate (B84403) buffer (pH 8.0)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction, which is proportional to the AChE activity.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]
-
In Vivo Efficacy Assessment: Scopolamine-Induced Cognitive Deficit Model
This model is widely used to screen for compounds with potential therapeutic benefits for dementia and memory impairment.[15] Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cognitive deficit in rodents, mimicking some aspects of Alzheimer's disease.[16]
-
Animals: Adult male Wistar rats or Swiss mice.
-
Procedure:
-
Administer the test compound (e.g., this compound) or a standard drug (e.g., Donepezil) at various doses via the appropriate route (e.g., intraperitoneal, oral).
-
After a specific pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.[10]
-
Assess cognitive function using behavioral tests such as the Morris Water Maze or Passive Avoidance Test.
-
-
Behavioral Tests:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.[17] Animals are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.[18] Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.[17][18]
-
Passive Avoidance Test: This test evaluates fear-motivated long-term memory.[6] Animals learn to avoid a dark compartment where they previously received a mild foot shock.[19] The latency to enter the dark compartment is used as a measure of memory retention.[6]
-
-
Data Analysis: The dose of the test compound that produces a 50% reversal of the scopolamine-induced deficit is determined as the ED50.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the hazardous properties of a substance after a single oral administration.[8]
-
Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category based on mortality.
-
Animals: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally in a single dose.
-
A starting dose of 300 mg/kg is often used. Depending on the outcome (mortality or survival), subsequent steps may involve dosing at lower (50, 5 mg/kg) or higher (2000 mg/kg) fixed dose levels.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
-
Data Analysis: The LD50 is estimated based on the dose at which mortality is observed, allowing for classification of the substance according to the Globally Harmonised System (GHS).[8]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of acetylcholinesterase inhibitors.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index of an AChE inhibitor.
Comparative Assessment Logic
Caption: Logical flow for the comparative assessment of AChE inhibitors.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Passive Avoidance Test for Learning and Memory Assessment [bio-protocol.org]
- 4. oecd.org [oecd.org]
- 5. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 6. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. Main Plant Extracts’ Active Properties Effective on Scopolamine-Induced Memory Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Passive avoidance test [panlab.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Safe Disposal of AChE-IN-74: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the acetylcholinesterase inhibitor, AChE-IN-74, to ensure laboratory safety and regulatory compliance.
This document provides detailed procedures for the safe disposal of this compound, a potent research chemical. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the disposal of hazardous acetylcholinesterase inhibitors. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Acetylcholinesterase (AChE) inhibitors function by blocking the action of the acetylcholinesterase enzyme, which leads to an accumulation of the neurotransmitter acetylcholine (B1216132).[1] Due to their potent biological effects, these compounds require careful handling and disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any work that will generate this compound waste, a designated and correctly labeled hazardous waste container must be readily available.[1] It is critical to prevent the generation of dust or aerosols.[1] All handling of this substance should occur in a well-ventilated area, ideally within a chemical fume hood.[1] Eating, drinking, and smoking are strictly prohibited when working with this product.[1]
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Precaution | Specification | Source |
| Personal Protective Equipment | ||
| Gloves | Chemical-resistant gloves are required. | [1] |
| Eye Protection | Chemical safety goggles or a face shield must be worn. | [1] |
| Lab Coat | A protective lab coat is mandatory to prevent skin contact. | [1] |
| Respiratory Protection | A respirator may be necessary if there is a risk of inhalation; consult your institution's EHS for selection guidance. | [1] |
| Handling | ||
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. | [1] |
| Aerosol/Dust | Avoid the formation of dust and aerosols. | [1] |
| Prohibitions | No eating, drinking, or smoking in the handling area. | [1] |
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
Proper segregation of chemical waste is essential to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed plastic bag or a labeled, sealable container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible container.[1] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1]
Step 2: Container Labeling and Storage
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly marked with the words "Hazardous Waste." The label should also include the full chemical name "this compound," the concentration, a list of all other chemical constituents (including solvents), and the date the waste was first added.[1][2]
-
Storage: Hazardous waste containers must be kept closed except when adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory, which should be secure and away from general traffic.[1] This storage area must have secondary containment to mitigate any potential leaks.[1]
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by qualified professionals.
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] The disposal of chemical waste should be conducted through an approved waste disposal facility.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Small Liquid Spill: Absorb the material with an inert substance like vermiculite (B1170534) or sand and place it in the designated hazardous waste container.[1] The spill area should then be cleaned with an appropriate solvent, followed by soap and water, with all cleaning materials collected as hazardous waste.[1]
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, seek prompt medical attention.[1]
-
Skin Contact: For at least 15 minutes, rinse the affected area with plenty of water and remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Cholinergic Signaling and AChE Inhibition
Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in both the central and peripheral nervous systems.[4][5] It is synthesized in cholinergic neurons and, upon release into the synaptic cleft, binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve signal.[5][6] The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which breaks it down into choline (B1196258) and acetate.[4] this compound, as an acetylcholinesterase inhibitor, prevents this breakdown, leading to an accumulation of ACh in the synaptic cleft and prolonged stimulation of the postsynaptic neuron.
Caption: Inhibition of acetylcholine degradation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling AChE-IN-74
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with AChE-IN-74. As a potent acetylcholinesterase (AChE) inhibitor, this compound requires meticulous handling to prevent accidental exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling hazardous research chemicals of this class, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on general best practices for the disposal of potent, hazardous research chemicals, particularly acetylcholinesterase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Hazard Identification and General Precautions
Acetylcholinesterase inhibitors are potent compounds that can have significant physiological effects by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] The toxicological properties of this compound have not been fully characterized, and therefore, it must be handled with extreme caution as a compound of unknown toxicity.[3]
Key Hazards:
-
High Potency/Toxicity: Assumed to be highly potent and toxic through inhalation, skin contact, and ingestion.[3]
-
Neurotoxic Effects: Can lead to an accumulation of acetylcholine, causing overstimulation of the nervous system.[4] Symptoms can range from salivation and lacrimation to more severe effects like respiratory depression and seizures.[4]
-
Unknown Long-Term Effects: Treat as a substance with potential long-term health effects and minimize all exposure.[3]
General Precautions:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling the compound.[5]
-
Conduct all work with this compound in a designated and clearly labeled area to prevent cross-contamination.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.[3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant safety goggles with side shields are required.[3][5] A face shield should be worn over goggles when there is a significant splash hazard.[4] |
| Hand | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[3] Inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] |
| Body | Disposable, solid-front lab coat or gown | A disposable, back-closing laboratory gown or a lab coat made of a low-permeability material should be worn.[4] Cuffs should be tucked into the outer gloves.[4] For tasks with a higher risk of splashes, a full-body suit may be necessary.[5] |
| Respiratory | Respirator | A fit-tested N95 respirator is the minimum requirement, especially when handling the compound as a powder.[4] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[4] |
| Footwear | Closed-toe Shoes | Closed-toe, non-perforated shoes that cover the entire foot are required to protect against spills.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure during the handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
